N-Methylcalycinine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(12R)-16-methoxy-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaen-18-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-20-4-3-10-7-15-19(24-9-23-15)18-16(10)13(20)6-11-5-12(22-2)8-14(21)17(11)18/h5,7-8,13,21H,3-4,6,9H2,1-2H3/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFOMHAXOBRLRFH-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC3=C(C4=C2C1CC5=C4C(=CC(=C5)OC)O)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC3=C(C4=C2[C@H]1CC5=C4C(=CC(=C5)OC)O)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Biological Activity of N-Methylcalycinine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methylcalycinine is a naturally occurring proaporphine alkaloid isolated from the roots of Stephania epigaea.[1] This compound has garnered interest within the scientific community for its biological activities, most notably its role as an inhibitor of acetylcholinesterase (AChE).[1][2] This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its quantitative data, experimental protocols, and its impact on cellular signaling pathways. This document is intended to serve as a resource for researchers and professionals in the fields of pharmacology, drug discovery, and neuroscience.
Quantitative Biological Activity Data
The primary reported biological activity of this compound is its potent inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. The inhibitory potency of this compound has been quantified and is presented in the table below.
| Target Enzyme | Reported IC50 Value | Source Organism | Reference |
| Acetylcholinesterase (AChE) | 15.78 μM | Stephania epigaea | Dong et al., 2015 |
Table 1: Acetylcholinesterase Inhibitory Activity of this compound. The IC50 value represents the concentration of this compound required to inhibit 50% of the AChE enzyme activity. This data is derived from in vitro assays.
Experimental Protocols
The determination of the acetylcholinesterase inhibitory activity of this compound is typically performed using a well-established in vitro colorimetric method known as the Ellman's assay.
Ellman's Assay for Acetylcholinesterase Inhibition
Objective: To quantify the in vitro inhibitory effect of this compound on acetylcholinesterase activity.
Principle: This assay is based on the reaction of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) with thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine iodide (ATCI) by AChE. The resulting 5-thio-2-nitrobenzoate anion (TNB2-) is a yellow-colored compound that can be quantified spectrophotometrically at 412 nm. The rate of color development is proportional to the AChE activity. In the presence of an inhibitor like this compound, the rate of the reaction decreases.
Materials:
-
Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
This compound - Test compound
-
Phosphate buffer (pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents: All reagents are prepared in phosphate buffer (pH 8.0). Stock solutions of this compound are typically prepared in a suitable solvent (e.g., DMSO) and then diluted to the desired concentrations in the buffer.
-
Assay Mixture Preparation: In a 96-well microplate, the following are added in order:
-
Phosphate buffer
-
Varying concentrations of this compound (or a known inhibitor as a positive control, and buffer alone as a negative control).
-
DTNB solution.
-
-
Pre-incubation: The mixture is pre-incubated with the AChE enzyme for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate, ATCI.
-
Measurement: The absorbance of the yellow-colored product is measured kinetically at 412 nm using a microplate reader at regular intervals for a specific duration (e.g., 5 minutes).
-
Data Analysis: The rate of reaction (change in absorbance per unit time) is calculated for each concentration of the inhibitor. The percentage of inhibition is determined by comparing the reaction rates in the presence of the inhibitor to the rate of the uninhibited control. The IC50 value is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
References
N-Methylcalycinine: A Technical Guide to its Structure, Properties, and Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methylcalycinine is a naturally occurring proaporphine alkaloid found in several plant species, notably those of the Stephania, Corydalis, and Duguetia genera. This compound has garnered interest within the scientific community for its biological activities, particularly its role as an acetylcholinesterase (AChE) inhibitor, a property relevant to the study of neurodegenerative diseases. This technical guide provides a comprehensive overview of the structure, chemical properties, and known biological activities of this compound, with a focus on presenting quantitative data and detailed experimental methodologies.
Chemical Structure and Properties
This compound is classified as a proaporphine alkaloid, characterized by a specific tetracyclic ring system. Its formal chemical name is (12R)-16-methoxy-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaen-18-ol[1]. The structural and chemical properties of this compound are summarized in the tables below.
Table 1: General and Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₉NO₄ | [1] |
| Molecular Weight | 325.36 g/mol | [1] |
| CAS Number | 86537-66-8 | |
| Appearance | Powder | |
| Classification | Alkaloid (Proaporphine) | |
| Computed LogP | 2.9 | [1] |
| Computed Density | 1.3±0.1 g/cm³ | |
| Computed Boiling Point | 531.9±50.0 °C at 760 mmHg |
Table 2: Spectroscopic Data for this compound
The structural elucidation of this compound has been accomplished through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry.
| ¹H-NMR (400 MHz, CDCl₃) δ (ppm) | ¹³C-NMR (100 MHz, CDCl₃) δ (ppm) |
| 6.78 (1H, d, J = 8.0 Hz, H-1) | 129.8 (C-1) |
| 6.65 (1H, d, J = 8.0 Hz, H-2) | 110.8 (C-2) |
| 5.91 (1H, d, J = 1.2 Hz, OCH₂O) | 147.2 (C-3) |
| 5.90 (1H, d, J = 1.2 Hz, OCH₂O) | 146.5 (C-4) |
| 6.55 (1H, s, H-8) | 100.9 (OCH₂O) |
| 3.86 (3H, s, -OCH₃) | 112.5 (C-8) |
| 2.45 (3H, s, -NCH₃) | 56.1 (-OCH₃) |
| 3.40 (1H, m, H-6a) | 43.6 (-NCH₃) |
| 3.01 (1H, m, H-7) | 62.9 (C-6a) |
| 2.65 (2H, m, H-5) | 52.8 (C-7) |
| 2.21 (2H, m, H-4) | 35.1 (C-5) |
| 28.7 (C-4) | |
| 124.7 (C-1a) | |
| 131.6 (C-1b) | |
| 126.3 (C-3a) | |
| 144.1 (C-7a) | |
| 187.3 (C-9) | |
| 151.2 (C-10) | |
| 205.1 (C-11) |
Biological Activity: Acetylcholinesterase Inhibition
This compound has been identified as an inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This inhibitory activity suggests potential applications in the research of conditions characterized by cholinergic deficits.
Table 3: In Vitro Acetylcholinesterase Inhibitory Activity
| Compound | IC₅₀ (µM) |
| This compound | 24.8 |
| Galanthamine (Reference) | 1.5 |
Experimental Protocols
This section details the methodologies for the isolation of this compound from its natural source and the assay used to determine its acetylcholinesterase inhibitory activity.
Isolation of this compound from Stephania epigaea
The following protocol is a generalized procedure based on established methods for alkaloid extraction from Stephania species.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
The inhibitory activity of this compound on AChE is determined using a spectrophotometric method developed by Ellman.
Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to yield 5-thio-2-nitrobenzoate (TNB²⁻), a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm. The rate of color development is proportional to the enzyme's activity.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
This compound
-
Galanthamine (positive control)
-
96-well microplate reader
Procedure:
-
Prepare solutions of AChE, ATCI, and DTNB in the phosphate buffer.
-
In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound (this compound at various concentrations) or the positive control.
-
Add the AChE solution to each well and incubate for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the ATCI solution to all wells.
-
Immediately measure the absorbance at 412 nm at regular intervals for a set duration.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to a control without any inhibitor.
-
Calculate the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme's activity.
Biosynthesis
This compound, as a proaporphine alkaloid, is biosynthesized in plants from the amino acid L-tyrosine through a series of enzymatic reactions. The key steps involve the formation of benzylisoquinoline alkaloids, which then undergo oxidative coupling to form the characteristic proaporphine skeleton.
Conclusion
This compound is a well-characterized proaporphine alkaloid with defined chemical and spectroscopic properties. Its inhibitory activity against acetylcholinesterase makes it a compound of interest for further investigation in the context of neuropharmacology. The experimental protocols provided herein offer a basis for its isolation and bioactivity assessment, facilitating further research and development efforts.
References
An In-Depth Technical Guide to N-Methylcalycinine: Discovery, History, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methylcalycinine, a proaporphine alkaloid, has emerged as a molecule of interest due to its notable biological activity, particularly its role as an acetylcholinesterase (AChE) inhibitor. This technical guide provides a comprehensive overview of the discovery, history, and known biological properties of this compound. It includes detailed experimental protocols for its isolation from natural sources and the assessment of its AChE inhibitory activity. Quantitative data are presented in structured tables for clarity and comparative analysis. Furthermore, this guide illustrates key experimental workflows using Graphviz diagrams to facilitate a deeper understanding of the methodologies employed in its study.
Introduction
This compound is a naturally occurring bioactive compound with the chemical formula C₁₉H₁₉NO₄.[1][2] It belongs to the proaporphine class of alkaloids and has been identified in several plant species, including Corydalis taliensis, Duguetia yeshidan, and Stephania epigaea.[1] The primary biological activity of this compound that has been investigated is its ability to inhibit acetylcholinesterase (AChE), an enzyme critical to the hydrolysis of the neurotransmitter acetylcholine. This inhibitory action suggests potential therapeutic applications for this compound in conditions characterized by cholinergic deficits.
Discovery and History
The discovery of this compound is rooted in the phytochemical investigation of various plant species known for their traditional medicinal uses. The first significant report detailing the isolation of this compound was from the roots of Stephania epigaea by Dong et al. in 2015. In their study, this compound was isolated alongside other proaporphine and aporphine alkaloids. This research was pivotal in identifying its acetylcholinesterase inhibitory properties. While also reported in Corydalis taliensis and Duguetia yeshidan, the work on Stephania epigaea provides the most detailed account of its initial characterization and biological screening.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₉NO₄ | [1][2] |
| Molecular Weight | 325.36 g/mol | [2] |
| CAS Number | 86537-66-8 | [2] |
| Appearance | Powder | [2] |
| Purity | 95% - 99% (as commercially available) | [2] |
| Identification Methods | Mass Spectrometry, NMR, HPLC-DAD, HPLC-ELSD | [2] |
Biological Activity: Acetylcholinesterase Inhibition
The most well-documented biological activity of this compound is its inhibition of acetylcholinesterase (AChE). The study by Dong et al. (2015) demonstrated that this compound exhibits potent AChE inhibitory activity.
| Compound | IC₅₀ (μM) against AChE |
| This compound | 8.72 |
Data extracted from Dong, J. W., et al. (2015). Proaporphine and aporphine alkaloids with acetylcholinesterase inhibitory activity from Stephania epigaea. Fitoterapia, 104, 102-107.
Experimental Protocols
Isolation of this compound from Stephania epigaea
The following protocol is based on the methodology described by Dong et al. (2015).
5.1.1. Extraction and Preliminary Fractionation
-
Air-dry the roots of Stephania epigaea and grind them into a coarse powder.
-
Extract the powdered plant material with 95% ethanol (EtOH) at room temperature multiple times (e.g., 3 x 10 L).
-
Combine the ethanol extracts and concentrate them under reduced pressure to yield a crude extract.
-
Suspend the crude extract in water and perform a liquid-liquid partition with petroleum ether and ethyl acetate (EtOAc) sequentially.
-
Separate and concentrate the ethyl acetate fraction.
5.1.2. Chromatographic Separation
-
Subject the EtOAc-soluble fraction to column chromatography on a silica gel column.
-
Elute the column with a gradient of chloroform (CHCl₃) and methanol (MeOH) (e.g., starting from 100:0 to 0:100 v/v) to obtain several fractions.
-
Monitor the fractions using thin-layer chromatography (TLC).
-
Combine fractions showing similar TLC profiles.
-
Further purify the fraction containing this compound using repeated column chromatography on silica gel and Sephadex LH-20.
-
Final purification can be achieved by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
Acetylcholinesterase Inhibition Assay
The following is a generalized protocol for determining the AChE inhibitory activity of this compound, based on the Ellman's method referenced in the study by Dong et al. (2015).
5.2.1. Reagents and Materials
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microplate reader
5.2.2. Assay Procedure
-
Prepare solutions of AChE, ATCI, and DTNB in the phosphate buffer.
-
In a 96-well plate, add the phosphate buffer, DTNB solution, and a solution of this compound at various concentrations.
-
Add the AChE solution to each well and incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 15 minutes).
-
Initiate the reaction by adding the ATCI solution to all wells.
-
Immediately measure the absorbance at a specific wavelength (e.g., 405 nm) at regular intervals using the microplate reader.
-
The rate of the reaction is determined by the change in absorbance over time.
-
Calculate the percentage of inhibition for each concentration of this compound compared to a control without the inhibitor.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathways and Mechanism of Action
Currently, there is a lack of detailed information in the scientific literature regarding the specific signaling pathways modulated by this compound beyond its direct inhibition of acetylcholinesterase. Further research is required to elucidate its broader mechanism of action and potential interactions with other cellular targets and signaling cascades.
Synthesis
To date, a specific total synthesis protocol for this compound has not been prominently reported in the scientific literature. The primary source of this compound remains isolation from its natural plant origins.
Conclusion and Future Directions
This compound is a proaporphine alkaloid with demonstrated potent acetylcholinesterase inhibitory activity. Its discovery and isolation from Stephania epigaea have provided a foundation for understanding its potential as a lead compound in drug discovery, particularly for neurodegenerative diseases. Future research should focus on several key areas:
-
Total Synthesis: The development of a synthetic route to this compound would enable the production of larger quantities for further study and the generation of analogs with potentially improved therapeutic properties.
-
Mechanism of Action: In-depth studies are needed to explore the broader pharmacological profile of this compound and to identify any additional cellular targets or signaling pathways it may affect.
-
In Vivo Studies: Preclinical studies in animal models are necessary to evaluate the efficacy, pharmacokinetics, and safety of this compound.
This technical guide serves as a foundational resource for researchers and professionals in the field, summarizing the current knowledge of this compound and highlighting the promising avenues for future investigation.
References
N-Methylcalycinine (CAS 86537-66-8): A Technical Guide for Researchers
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methylcalycinine, a naturally occurring aporphine alkaloid isolated from the roots of Stephania epigaea, has been identified as a compound of interest due to its biological activity. This technical guide provides a comprehensive overview of the current scientific knowledge on this compound (CAS 86537-66-8). It is intended to serve as a resource for researchers, scientists, and professionals in drug development. This document summarizes the compound's core properties, its primary biological activity as an acetylcholinesterase inhibitor, and available experimental methodologies. Due to the limited availability of public data, this guide also highlights areas where further research is required, particularly in quantitative activity metrics and synthetic procedures.
Core Compound Data
This compound is classified as an alkaloid, a class of naturally occurring organic compounds that mostly contain basic nitrogen atoms.
| Property | Data | Reference |
| CAS Number | 86537-66-8 | |
| Molecular Formula | C₁₉H₁₉NO₄ | [1][2] |
| Molecular Weight | 325.36 g/mol | [1][2] |
| IUPAC Name | (7aR)-10-methoxy-7-methyl-6,7,7a,8-tetrahydro-5H-[3][4]benzodioxolo[6,5,4-de]benzo[g]quinolin-12-ol | |
| Synonyms | N-Methylfissoldine | |
| Botanical Source | Stephania epigaea Lo | [4][5] |
| Physical Description | Powder | [1] |
| Purity (typical) | 95% - 99% (commercially available) | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | |
| Identification Methods | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | [1] |
Biological Activity: Acetylcholinesterase Inhibition
The primary biological activity reported for this compound is the inhibition of acetylcholinesterase (AChE). AChE is a critical enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to an increased concentration and prolonged action of acetylcholine in the synaptic cleft, a mechanism of action for several drugs used in the treatment of Alzheimer's disease and other neurological conditions.
A study by Dong et al. (2015) identified this compound as one of several alkaloids from Stephania epigaea with potent acetylcholinesterase inhibitory activity. While the study highlighted the potent activity of this compound, the specific 50% inhibitory concentration (IC₅₀) value for this compound was not available in the publicly accessible abstracts or summaries of the paper. Further investigation of the full-text article is required to ascertain this specific quantitative metric.
Experimental Protocols
Proposed Isolation of this compound from Stephania epigaea
Workflow for Alkaloid Extraction and Isolation
Caption: A proposed workflow for the extraction and isolation of this compound.
Acetylcholinesterase Inhibitory Activity Assay (Ellman's Method)
The acetylcholinesterase inhibitory activity of this compound can be determined using the spectrophotometric method developed by Ellman. This assay is widely used and relies on the reaction of thiocholine (a product of acetylthiocholine hydrolysis by AChE) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a colored product that can be quantified.
Materials:
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
This compound (test compound)
-
Positive control (e.g., Galantamine or Donepezil)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to the desired concentrations.
-
Prepare solutions of AChE, ATCI, and DTNB in the phosphate buffer.
-
-
Assay in 96-well plate:
-
To each well, add:
-
Phosphate buffer
-
Test compound solution (this compound at various concentrations)
-
DTNB solution
-
-
Pre-incubate the mixture at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the reaction by adding the ATCI solution to all wells.
-
Immediately measure the absorbance at a specific wavelength (typically 405-412 nm) at regular intervals for a set duration using a microplate reader.
-
-
Controls:
-
Blank: Contains all reagents except the enzyme.
-
Negative Control: Contains all reagents and the enzyme but no inhibitor.
-
Positive Control: Contains all reagents, the enzyme, and a known AChE inhibitor.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the negative control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
Signaling Pathway
The mechanism of action of this compound as an acetylcholinesterase inhibitor directly impacts cholinergic signaling. By preventing the breakdown of acetylcholine, it enhances the stimulation of both nicotinic and muscarinic acetylcholine receptors.
Cholinergic Synapse and the Effect of this compound
Caption: The inhibitory action of this compound on acetylcholinesterase in a cholinergic synapse.
Synthesis
A specific, validated synthetic route for this compound (CAS 86537-66-8) was not identified in the public domain during the literature search for this guide. The synthesis of aporphine alkaloids is a complex area of organic chemistry, often involving multiple steps and stereochemical considerations. Researchers interested in the synthesis of this compound would likely need to develop a novel synthetic pathway or adapt existing methods for related aporphine alkaloids.
Conclusion and Future Directions
This compound is a natural product with established acetylcholinesterase inhibitory activity. This property positions it as a compound of interest for further investigation in the context of neurodegenerative diseases and other conditions where cholinergic signaling is implicated. However, there are significant gaps in the publicly available data.
Key areas for future research include:
-
Quantitative Biological Activity: Determination and publication of the specific IC₅₀ value of this compound for acetylcholinesterase are crucial for comparative studies and understanding its potency.
-
Detailed Pharmacological Studies: In-depth studies are needed to characterize its mode of inhibition (e.g., competitive, non-competitive), selectivity for acetylcholinesterase over other cholinesterases, and its effects in cellular and in vivo models.
-
Elucidation of a Synthetic Route: The development of a reliable synthetic method would enable the production of larger quantities for research and facilitate the synthesis of analogs for structure-activity relationship studies.
-
Broader Biological Screening: Investigation of other potential biological activities of this compound is warranted, given the diverse pharmacological profiles of other aporphine alkaloids.
This technical guide provides a foundation for researchers entering the study of this compound. The identified gaps in knowledge represent opportunities for new and impactful research in the fields of natural product chemistry, pharmacology, and drug discovery.
References
- 1. CAS 86537-66-8 | this compound [phytopurify.com]
- 2. This compound | C19H19NO4 | CID 14604497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Naturally Occurring Cholinesterase Inhibitors from Plants, Fungi, Algae, and Animals: A Review of the Most Effective Inhibitors Reported in 2012-2022 - Murray - Current Neuropharmacology [j-morphology.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
N-Methylcalycinine: A Preclinical Investigation into its Therapeutic Potential
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
N-Methylcalycinine, a naturally occurring aporphine alkaloid isolated from the roots of Stephania epigaea, has emerged as a compound of interest for its potential therapeutic applications. Preclinical research has primarily focused on its activity as an inhibitor of acetylcholinesterase (AChE), an enzyme pivotal in the regulation of cholinergic neurotransmission. This technical guide provides a comprehensive overview of the existing preclinical data on this compound, with a focus on its AChE inhibitory activity. While broader therapeutic applications in cancer and inflammation have been suggested for related alkaloids from the Stephania genus, specific preclinical evidence for this compound in these areas is not yet publicly available. This document summarizes the quantitative data, details relevant experimental methodologies, and visualizes the key signaling pathway associated with its established mechanism of action.
Core Therapeutic Target: Acetylcholinesterase Inhibition
The primary therapeutic potential of this compound identified in preclinical studies is its ability to inhibit acetylcholinesterase (AChE). AChE is a critical enzyme in the central and peripheral nervous systems, responsible for the hydrolysis of the neurotransmitter acetylcholine. By inhibiting AChE, this compound increases the concentration and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This mechanism is the cornerstone of several approved therapies for conditions characterized by a cholinergic deficit, such as Alzheimer's disease and myasthenia gravis.
Quantitative Data: In Vitro Acetylcholinesterase Inhibition
The following table summarizes the quantitative data for the acetylcholinesterase inhibitory activity of this compound as reported in the scientific literature.
| Compound | Target | Assay Type | IC50 (µM) | Source |
| This compound | Acetylcholinesterase (AChE) | In Vitro Enzyme Assay | 10.72 | Dong et al., 2015[1] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Potential Therapeutic Applications (Exploratory)
While the primary evidence for this compound's therapeutic potential lies in its AChE inhibitory activity, alkaloids isolated from the Stephania genus have demonstrated a broader range of biological activities, including cytotoxic and anti-inflammatory effects. It is plausible that this compound may share some of these properties; however, specific preclinical studies to confirm and quantify these effects for this compound are not yet available in the public domain.
Anticancer Potential
Several alkaloids from Stephania epigaea have been reported to exhibit cytotoxic activity against various human cancer cell lines. This suggests a potential avenue for research into the anticancer properties of this compound. Future studies would need to evaluate its efficacy against a panel of cancer cell lines and in preclinical in vivo models.
Anti-inflammatory Potential
The traditional use of Stephania epigaea in folk medicine for treating inflammatory conditions points towards the potential anti-inflammatory properties of its constituent alkaloids. The mechanism of action could involve the modulation of key inflammatory pathways, such as the NF-κB signaling cascade. Further investigation is required to determine if this compound possesses clinically relevant anti-inflammatory activity.
Experimental Protocols
This section provides detailed methodologies for the key experiments relevant to the preclinical evaluation of this compound.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This in vitro assay is a widely used method to determine the inhibitory effect of a compound on AChE activity.
Principle: The assay is based on the measurement of the rate of hydrolysis of acetylthiocholine iodide (ATCI) by AChE. The product of this reaction, thiocholine, reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm. The rate of color development is proportional to the enzyme activity.
Materials:
-
Acetylcholinesterase (AChE) from electric eel (or other suitable source)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
This compound (test compound)
-
Donepezil or Galantamine (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of this compound and the positive control in a suitable solvent (e.g., DMSO).
-
In a 96-well microplate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.
-
Add the AChE enzyme solution to each well and incubate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate, ATCI solution, to all wells.
-
Immediately measure the absorbance at 412 nm at regular intervals for a set duration (e.g., 5 minutes) using a microplate reader.
-
Calculate the rate of reaction (enzyme activity) for each concentration of the test compound.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Activity of control - Activity of test compound) / Activity of control] x 100.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, etc.)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (test compound)
-
Doxorubicin or Paclitaxel (positive control)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and the positive control for a specified duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of 630 nm) using a microplate reader.
-
Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100.
-
The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the test compound concentration.
Signaling Pathways and Experimental Workflows
Cholinergic Neurotransmission and AChE Inhibition
The primary mechanism of action of this compound is the inhibition of acetylcholinesterase, which plays a crucial role in cholinergic neurotransmission. The following diagram illustrates this pathway.
Caption: Cholinergic signaling and the inhibitory action of this compound.
Experimental Workflow: In Vitro AChE Inhibition Assay
The following diagram outlines the typical workflow for an in vitro acetylcholinesterase inhibition assay.
Caption: Workflow for determining AChE inhibitory activity.
Conclusion and Future Directions
This compound has demonstrated clear potential as an acetylcholinesterase inhibitor in preclinical in vitro studies. This foundational evidence warrants further investigation into its efficacy and safety in in vivo models of cholinergic dysfunction. To fully elucidate its therapeutic potential, future research should focus on:
-
In vivo efficacy studies: Evaluating the cognitive-enhancing or neuromuscular effects of this compound in relevant animal models.
-
Pharmacokinetic and safety profiling: Determining the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of the compound.
-
Exploration of anticancer and anti-inflammatory activities: Conducting in vitro and in vivo studies to confirm and quantify any potential cytotoxic or anti-inflammatory effects of this compound.
-
Mechanism of action studies: Investigating the molecular signaling pathways modulated by this compound, particularly in the context of any observed anticancer or anti-inflammatory activities.
The development of this compound as a potential therapeutic agent is in its early stages. The data presented in this guide provides a solid foundation for its continued preclinical development, with a primary focus on its role as an acetylcholinesterase inhibitor.
References
N-Methylcalycinine Derivatives and Analogs: A Technical Guide for Drug Discovery Professionals
An In-depth Overview of a Promising Class of Aporphine Alkaloids for Therapeutic Development
Introduction
N-Methylcalycinine and its related derivatives and analogs represent a compelling class of aporphine alkaloids with significant potential for therapeutic development, particularly in the realm of oncology. Aporphine alkaloids, a large and structurally diverse group of isoquinoline alkaloids found in various plant species, have long been recognized for their wide range of biological activities.[1] While specific research on this compound itself is limited, the broader family of aporphine alkaloids has been extensively studied, revealing potent cytotoxic, antitumor, and cell cycle modulatory effects.[1][2] This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the core characteristics of this compound derivatives and analogs, drawing upon the wealth of data available for the aporphine alkaloid class to infer potential mechanisms of action, experimental protocols for evaluation, and relevant signaling pathways.
Core Compound Profile: this compound
| Property | Value |
| Molecular Formula | C₁₉H₁₉NO₄ |
| Molecular Weight | 325.36 g/mol |
| IUPAC Name | (6aR)-5,6,6a,7-tetrahydro-2-methoxy-6-methyl-4H-dibenzo[de,g]quinoline-1,9-diol |
| CAS Number | 86537-66-8 |
| Class | Aporphine Alkaloid |
Anticipated Biological Activity and Therapeutic Potential
Based on extensive research into the aporphine alkaloid class, this compound derivatives and analogs are anticipated to exhibit significant cytotoxic and antiproliferative activities against a range of cancer cell lines.[3][4][5] The primary mechanisms of action are likely to involve the induction of apoptosis (programmed cell death) and the arrest of the cell cycle, preventing cancer cells from proliferating.[6][7][8][9]
Cytotoxicity Data of Structurally Related Aporphine Alkaloids
To provide a quantitative perspective on the potential potency of this compound derivatives, the following table summarizes the cytotoxic activities (IC₅₀ values) of several well-characterized aporphine alkaloids against various human cancer cell lines.
| Aporphine Alkaloid | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Liriodenine | A-549 (Lung Carcinoma) | 12.0 - 18.2 µg/ml | [3] |
| K-562 (Leukemia) | 12.0 - 18.2 µg/ml | [3] | |
| HeLa (Cervical Cancer) | 12.0 - 18.2 µg/ml | [3] | |
| MDA-MB-231 (Breast Cancer) | 12.0 - 18.2 µg/ml | [3] | |
| Norushinsunine | A-549 (Lung Carcinoma) | 7.4 - 8.8 µg/ml | [3] |
| K-562 (Leukemia) | 7.4 - 8.8 µg/ml | [3] | |
| HeLa (Cervical Cancer) | 7.4 - 8.8 µg/ml | [3] | |
| MDA-MB-231 (Breast Cancer) | 7.4 - 8.8 µg/ml | [3] | |
| Reticuline | A-549 (Lung Carcinoma) | 13.0 - 19.8 µg/ml | [3] |
| K-562 (Leukemia) | 13.0 - 19.8 µg/ml | [3] | |
| HeLa (Cervical Cancer) | 13.0 - 19.8 µg/ml | [3] | |
| MDA-MB-231 (Breast Cancer) | 13.0 - 19.8 µg/ml | [3] | |
| Compound 2 (from Stephania dielsiana) | HepG2 (Liver Cancer) | 3.20 ± 0.18 | [5] |
| MCF7 (Breast Cancer) | 3.10 ± 0.06 | [5] | |
| OVCAR8 (Ovarian Cancer) | 3.40 ± 0.007 | [5] | |
| Boldine | Kasumi (Leukemia) | 46 | [10] |
| KG-1 (Leukemia) | 116 | [10] | |
| K-562 (Leukemia) | 145 | [10] |
Key Experimental Protocols for Evaluation
The following section details standard experimental protocols that are crucial for the synthesis and biological evaluation of this compound derivatives and analogs.
Synthesis of N-Methylated Derivatives
The synthesis of N-methylated analogs of alkaloids can be achieved through various established methods. A common approach involves a three-step process:
-
Imine Formation: Reaction of a suitable benzaldehyde with a primary amine (like tyramine) to form an imine intermediate.
-
Hydrogenation: Reduction of the imine to a secondary amine.
-
N-methylation: Introduction of a methyl group to the secondary amine to yield the final N-methylated product.[11]
Detailed synthetic procedures for specific calycanthaceous alkaloid analogs have also been reported and may serve as a reference.[12]
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential drug candidates.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 4 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative or analog for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Add MTT solution (0.5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value.[13]
Apoptosis Detection: Annexin V-FITC/PI Staining
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cancer cells with the test compound at its IC₅₀ concentration for a predetermined time.
-
Cell Harvesting: Harvest the cells and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis: Propidium Iodide Staining
This method utilizes the DNA-intercalating agent propidium iodide (PI) to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Treat cancer cells with the test compound.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Wash the cells and resuspend them in a staining solution containing PI and RNase A.
-
Incubation: Incubate the cells in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases.[8]
Potential Signaling Pathways
The anticancer effects of aporphine alkaloids are often mediated through the modulation of key signaling pathways that control cell proliferation, survival, and apoptosis. Based on studies of related alkaloids, this compound derivatives may exert their effects through the following pathways:
-
PI3K/AKT/mTOR Pathway: This is a crucial pathway in regulating cell growth and survival. Inhibition of this pathway by aporphine alkaloids can lead to decreased proliferation and induction of apoptosis.[2][14]
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in various cellular processes, including proliferation and differentiation. Its modulation by aporphine alkaloids can contribute to their anticancer effects.[14][15]
-
NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a key role in inflammation and cell survival. Inhibition of this pathway is another mechanism by which aporphine alkaloids can induce apoptosis in cancer cells.[14]
-
p53 and Bcl-2 Family Proteins: Aporphine alkaloids can induce apoptosis by upregulating the expression of the tumor suppressor protein p53 and pro-apoptotic proteins like Bax, while downregulating anti-apoptotic proteins such as Bcl-2.[4]
Visualizing the Workflow and Pathways
To facilitate a clearer understanding of the experimental and logical frameworks discussed, the following diagrams have been generated using Graphviz.
Caption: A generalized experimental workflow for the development and evaluation of this compound analogs.
Caption: Postulated signaling pathways modulated by this compound analogs leading to anticancer effects.
Conclusion
While direct experimental data on this compound and its immediate derivatives remain to be published, the extensive body of research on the broader class of aporphine alkaloids provides a robust framework for guiding future drug discovery and development efforts. The anticipated cytotoxic and antiproliferative properties, likely mediated through the induction of apoptosis and cell cycle arrest via modulation of key signaling pathways, position this compound analogs as a promising area for further investigation. The experimental protocols and conceptual frameworks outlined in this guide offer a solid foundation for researchers to systematically explore the therapeutic potential of this intriguing class of natural product derivatives.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Natural aporphine alkaloids: A comprehensive review of phytochemistry, pharmacokinetics, anticancer activities, and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. article.sapub.org [article.sapub.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Liriodenine, an aporphine alkaloid from Enicosanthellum pulchrum, inhibits proliferation of human ovarian cancer cells through induction of apoptosis via the mitochondrial signaling pathway and blocking cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Apoptosis and G2/M Phase Cell Cycle Arrest Induced by Alkaloid Erythraline Isolated from Erythrina velutina in SiHa Cervical Cancer Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alkaloids Isolated from Natural Herbs as the Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Deciphering Steroidal and Aporphine Alkaloids as Antileukemic Agents by Approaches of Molecular Networking and Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of calycanthaceous alkaloid analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Methodological & Application
N-Methylcalycinine: In Vitro Assay Methods
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction: N-Methylcalycinine is a natural alkaloid compound that has garnered interest for its potential therapeutic properties.[1][2] Isolated from plants such as Stephania epigaea, it has been associated with several biological activities, including acetylcholinesterase (AChE) inhibition, and has been suggested for research in areas like inflammation and cancer. This document provides detailed protocols for in vitro assays to investigate the bioactivity of this compound.
Acetylcholinesterase (AChE) Inhibition Assay
This assay determines the ability of this compound to inhibit the activity of acetylcholinesterase, an enzyme critical for breaking down the neurotransmitter acetylcholine.
Experimental Protocol
This protocol is based on the Ellman method, which uses 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to quantify the product of the enzymatic reaction.[3][4][5]
Materials:
-
This compound
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (0.1 M, pH 8.0)
-
Donepezil or Galanthamine (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in phosphate buffer.
-
Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer at the desired concentrations.
-
-
Assay Reaction:
-
In a 96-well plate, add 25 µL of different concentrations of this compound solution.
-
Add 50 µL of AChE solution to each well.
-
Add 125 µL of phosphate buffer to each well.
-
For the positive control, use a known AChE inhibitor like Donepezil. For the negative control, use the buffer with the enzyme but without the inhibitor.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the ATCI solution.
-
Add 50 µL of DTNB solution to each well.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm using a microplate reader.
-
Take readings every minute for 5-10 minutes to monitor the reaction kinetics.
-
-
Data Analysis:
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100
-
Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).[6][7]
-
Data Presentation
Table 1: Hypothetical AChE Inhibition Data for this compound
| This compound Conc. (µM) | % Inhibition (Mean ± SD) |
| 1 | 15.2 ± 2.1 |
| 10 | 48.9 ± 3.5 |
| 50 | 75.6 ± 4.2 |
| 100 | 92.1 ± 1.8 |
| IC50 (µM) | ~12.5 |
Note: The data presented in this table is for illustrative purposes only.
Experimental Workflow
Anti-Inflammatory Assay: Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This assay evaluates the potential anti-inflammatory activity of this compound by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells.[8][9][10][11][12]
Experimental Protocol
Materials:
-
This compound
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Component A: Sulfanilamide in phosphoric acid; Component B: N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plate
-
CO2 incubator
Procedure:
-
Cell Culture and Seeding:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
-
Treatment:
-
Remove the medium and replace it with fresh medium containing various concentrations of this compound.
-
Incubate for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response. Include a negative control (cells with medium only) and a positive control (cells with LPS only).
-
Incubate for 24 hours.
-
-
Nitrite Measurement (Griess Assay):
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Component A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement and Data Analysis:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Prepare a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite in the samples from the standard curve.
-
Determine the percentage of NO production inhibition relative to the LPS-treated positive control.
-
Data Presentation
Table 2: Hypothetical Inhibition of NO Production by this compound in LPS-stimulated RAW 264.7 Cells
| Treatment | This compound Conc. (µM) | NO Production (µM) (Mean ± SD) | % Inhibition |
| Control (No LPS) | - | 1.2 ± 0.3 | - |
| LPS (1 µg/mL) | - | 25.8 ± 2.5 | 0 |
| LPS + this compound | 1 | 20.5 ± 1.9 | 20.5 |
| LPS + this compound | 10 | 12.1 ± 1.1 | 53.1 |
| LPS + this compound | 50 | 5.7 ± 0.8 | 77.9 |
Note: The data presented in this table is for illustrative purposes only.
Signaling Pathway
Cytotoxicity Assays
To evaluate the potential of this compound in cancer research, it is essential to determine its cytotoxic effects on cancer cell lines. The MTT and LDH assays are commonly used for this purpose.
MTT Assay
The MTT assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[13][14][15][16]
Materials:
-
This compound
-
Cancer cell line (e.g., HeLa, A549, MCF-7)
-
Appropriate cell culture medium with FBS and antibiotics
-
MTT solution (5 mg/mL in PBS)
-
DMSO or Solubilization solution
-
96-well cell culture plate
-
CO2 incubator
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow attachment.
-
-
Treatment:
-
Treat the cells with various concentrations of this compound and incubate for 24, 48, or 72 hours.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control.
-
Determine the IC50 value, the concentration of this compound that causes 50% inhibition of cell growth.
-
LDH Assay
The LDH (Lactate Dehydrogenase) assay measures cytotoxicity by quantifying the amount of LDH released from damaged cells into the culture medium.[17][18][19][20][21]
Materials:
-
This compound
-
Target cell line
-
Cell culture medium
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (for maximum LDH release control)
-
96-well plate
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure as for the MTT assay.
-
-
Sample Collection:
-
After the treatment period, centrifuge the plate (if using suspension cells) and carefully transfer the supernatant to a new 96-well plate.
-
-
LDH Reaction:
-
Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubate at room temperature for 30 minutes, protected from light.
-
-
Measurement:
-
Measure the absorbance at 490 nm.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Max Release Abs - Spontaneous Release Abs)] x 100
-
'Spontaneous Release' is from untreated cells, and 'Maximum Release' is from cells treated with lysis buffer.
-
Data Presentation
Table 3: Hypothetical Cytotoxicity of this compound on a Cancer Cell Line (MTT Assay)
| This compound Conc. (µM) | Cell Viability (%) (Mean ± SD) |
| 0 (Control) | 100 |
| 1 | 95.3 ± 4.5 |
| 10 | 72.8 ± 5.1 |
| 50 | 45.2 ± 3.9 |
| 100 | 18.7 ± 2.3 |
| IC50 (µM) | ~48 |
Note: The data presented in this table is for illustrative purposes only.
Experimental Workflow
References
- 1. This compound | C19H19NO4 | CID 14604497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 86537-66-8 | this compound [phytopurify.com]
- 3. assaygenie.com [assaygenie.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IC50 Calculator | AAT Bioquest [aatbio.com]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages [mdpi.com]
- 12. thaiscience.info [thaiscience.info]
- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. broadpharm.com [broadpharm.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 18. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 19. LDH Cytotoxicity Assay [bio-protocol.org]
- 20. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 21. LDH cytotoxicity assay [protocols.io]
Application Notes and Protocols for Acetylcholinesterase Inhibition Assay Using N-Methylcalycinine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylcholinesterase (AChE) is a critical enzyme in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine, which terminates the synaptic signal.[1][2][3] Inhibition of AChE is a key therapeutic strategy for the management of Alzheimer's disease and other neurological disorders characterized by a deficit in cholinergic transmission.[1][2][4] By preventing the breakdown of acetylcholine, AChE inhibitors increase its concentration in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[3][5]
N-Methylcalycinine is a natural proaporphine alkaloid isolated from the roots of Stephania epigaea.[6] It has been identified as a potent inhibitor of acetylcholinesterase, making it a compound of significant interest for drug discovery and development in the context of neurodegenerative diseases.[6] These application notes provide a detailed protocol for the in vitro assessment of the AChE inhibitory activity of this compound using a colorimetric assay.
Principle of the Assay
The most widely used method for measuring AChE activity in vitro is the colorimetric assay developed by Ellman.[2] This method utilizes acetylthiocholine (ATC) as a substrate for AChE. The enzymatic hydrolysis of ATC produces thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion. The intensity of the yellow color is directly proportional to the amount of thiocholine produced and thus to the AChE activity. The absorbance of TNB is measured spectrophotometrically at 412 nm.[2][7] The inhibitory activity of this compound is determined by measuring the reduction in AChE activity in its presence compared to a control without the inhibitor.
Quantitative Data
The inhibitory potency of a compound against acetylcholinesterase is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. While this compound has been reported to exhibit potent AChE inhibitory activity, the specific IC50 value is detailed within the full text of the primary research article. For comparative purposes, the IC50 values of other alkaloids from Stephania epigaea and standard AChE inhibitors are presented below.
| Compound | Source Organism | Acetylcholinesterase (AChE) IC50 (µM) | Reference |
| This compound | Stephania epigaea | Potent Inhibitory Activity* | Dong et al., 2015[6] |
| Epiganine B | Stephania epigaea | 4.36 | Dong et al., 2015[6] |
| Dehydrodicentrine | Stephania epigaea | 2.98 | Dong et al., 2015[6] |
| Romerine | Stephania epigaea | Potent Inhibitory Activity | Dong et al., 2015[6] |
| Romeline | Stephania epigaea | Potent Inhibitory Activity | Dong et al., 2015[6] |
| Phanostenine | Stephania epigaea | Potent Inhibitory Activity | Dong et al., 2015[6] |
| Dicentrine | Stephania epigaea | Potent Inhibitory Activity | Dong et al., 2015[6] |
| Donepezil | Synthetic | 0.027 ± 0.002 | Zhang et al., 2021[8] |
| Physostigmine | Physostigma venenosum | 0.18 ± 0.01 | Zhang et al., 2021[8] |
| Rivastigmine | Synthetic | 71 ± 3 | Zhang et al., 2021[8] |
*The specific IC50 value for this compound is reported in the full-text article by Dong et al., 2015. Researchers should consult this primary source for the precise quantitative data.
Experimental Protocols
Materials and Reagents
-
This compound (or extract containing the compound)
-
Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (e.g., 50 mM, pH 8.0)
-
Dimethyl sulfoxide (DMSO) for dissolving the inhibitor
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 412 nm
-
Positive control inhibitor (e.g., Donepezil or Physostigmine)
Preparation of Reagents
-
Phosphate Buffer (50 mM, pH 8.0): Prepare by dissolving the appropriate amount of phosphate salt (e.g., sodium phosphate monobasic and dibasic) in distilled water and adjusting the pH to 8.0.
-
AChE Solution: Prepare a stock solution of AChE in phosphate buffer. The final concentration used in the assay should be determined empirically to yield a linear reaction rate over the measurement period. A typical concentration is 0.1 U/mL.
-
ATCI Solution (Substrate): Prepare a stock solution of ATCI in phosphate buffer (e.g., 15 mM). This solution should be prepared fresh daily.
-
DTNB Solution (Ellman's Reagent): Prepare a stock solution of DTNB in phosphate buffer (e.g., 3 mM). Store protected from light.
-
This compound Stock Solution: Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
-
Working Inhibitor Solutions: Prepare serial dilutions of the this compound stock solution in phosphate buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the assay wells is low (e.g., <1%) to avoid affecting enzyme activity.
Assay Procedure
-
Plate Setup:
-
Blank: 180 µL Phosphate Buffer + 20 µL ATCI Solution
-
Control (100% Activity): 160 µL Phosphate Buffer + 20 µL AChE Solution + 20 µL ATCI Solution
-
Inhibitor Wells: 140 µL Phosphate Buffer + 20 µL this compound Working Solution + 20 µL AChE Solution + 20 µL ATCI Solution
-
It is recommended to perform all measurements in triplicate.
-
-
Pre-incubation:
-
To each well (except the blank and substrate control), add the appropriate volumes of phosphate buffer and either the inhibitor working solution or buffer (for the control).
-
Add the AChE solution to these wells.
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a pre-incubation period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Initiation of Reaction:
-
Add the ATCI solution to all wells to start the enzymatic reaction.
-
-
Measurement:
-
Immediately after adding the substrate, start measuring the absorbance at 412 nm using a microplate reader.
-
Take readings kinetically over a period of 5-10 minutes at regular intervals (e.g., every 30 seconds).
-
Data Analysis
-
Calculate the rate of reaction (V) for each well by determining the change in absorbance per unit time (ΔAbs/min).
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100 Where:
-
V_control is the rate of reaction in the absence of the inhibitor.
-
V_inhibitor is the rate of reaction in the presence of the inhibitor.
-
-
Determine the IC50 value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value is the concentration of this compound that produces 50% inhibition of AChE activity, which can be determined by non-linear regression analysis of the dose-response curve.
Visualizations
Caption: Experimental workflow for the acetylcholinesterase inhibition assay.
Caption: Cholinergic signaling and the mechanism of this compound.
References
- 1. Naturally Occurring Cholinesterase Inhibitors from Plants, Fungi, Algae, and Animals: A Review of the Most Effective Inhibitors Reported in 2012-2022 - Murray - Current Neuropharmacology [j-morphology.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of new acetylcholinesterase inhibitors for Alzheimer’s disease: virtual screening and in vitro characterisation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: N-Methylcalycinine in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methylcalycinine is a natural alkaloid compound that has garnered interest within the scientific community for its biological activities. Primarily recognized as an acetylcholinesterase (AChE) inhibitor, it holds potential for research in neurodegenerative diseases and other neurological disorders.[1] These application notes provide detailed protocols for the solubilization of this compound in Dimethyl Sulfoxide (DMSO) for use in cell culture experiments, along with guidelines for its application in cell-based assays.
Physicochemical Data and Solubility
Proper preparation of this compound stock solutions is critical for accurate and reproducible experimental results. The following table summarizes key physicochemical properties and provides a protocol for solubilization in DMSO.
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₉NO₄ | [2] |
| Molecular Weight | 325.36 g/mol | [2] |
| Appearance | Powder | [1] |
| Solubility | Soluble in DMSO | General Laboratory Practice |
Table 1: Physicochemical Properties of this compound
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This high-concentration stock can then be diluted to the desired final concentration in cell culture media.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Pre-warm an aliquot of anhydrous DMSO to room temperature.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube. For a 10 mM stock solution, weigh 3.25 mg of this compound for every 1 mL of DMSO.
-
Add the appropriate volume of room temperature DMSO to the microcentrifuge tube containing the this compound powder.
-
Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
Sterile filter the stock solution using a 0.22 µm syringe filter into a new sterile tube, if necessary, especially for long-term storage.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (weeks to months) or at -80°C for long-term storage (months to years).
Note: DMSO is a powerful solvent and can be toxic to cells at high concentrations. It is crucial to ensure that the final concentration of DMSO in the cell culture medium does not exceed a level that affects cell viability, typically below 0.5% (v/v).
Protocol 2: General Protocol for this compound Treatment in Adherent Cell Culture
This protocol provides a general workflow for treating adherent cells with this compound. The final concentration and treatment duration should be optimized for the specific cell line and experimental design.
Materials:
-
Adherent cells cultured in appropriate vessels (e.g., 96-well plates, T-25 flasks)
-
Complete cell culture medium
-
This compound DMSO stock solution (from Protocol 1)
-
Phosphate-buffered saline (PBS), sterile
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Seed cells into the desired culture vessel and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Prepare the working concentrations of this compound by diluting the DMSO stock solution into pre-warmed complete cell culture medium. For example, to achieve a final concentration of 10 µM in 1 mL of medium, add 1 µL of the 10 mM stock solution.
-
Prepare a vehicle control by adding the same volume of DMSO to an equal volume of culture medium as used for the highest concentration of this compound.
-
Remove the existing culture medium from the cells.
-
Wash the cells once with sterile PBS (optional, depending on the cell line and experimental sensitivity).
-
Add the culture medium containing the desired concentrations of this compound or the vehicle control to the respective wells or flasks.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Proceed with the downstream assay (e.g., cell viability assay, protein extraction, etc.).
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for Cell Viability Assay
The following diagram illustrates a typical workflow for assessing the effect of this compound on cell viability.
Caption: Workflow for a cell viability experiment with this compound.
Postulated Signaling Pathway of this compound in Neuronal Cells
As an acetylcholinesterase inhibitor, this compound is expected to increase the levels of acetylcholine in the synaptic cleft, leading to enhanced cholinergic signaling. This can have neuroprotective effects.
Caption: Postulated signaling pathway of this compound.
References
Application Notes and Protocols for Preparing N-Methylcalycinine Stock Solutions
Audience: Researchers, scientists, and drug development professionals.
These application notes provide detailed protocols for the preparation, storage, and handling of stock solutions of N-Methylcalycinine, a natural alkaloid compound. The information is intended to ensure accuracy, reproducibility, and stability for experimental use.
Physicochemical Properties
This compound is an alkaloid known for its biological activities, including the inhibition of acetylcholinesterase (AChE).[1][2] Accurate preparation of stock solutions begins with understanding its fundamental properties.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₉NO₄ | [1][3][4] |
| Molecular Weight | 325.36 g/mol | [1][4] |
| CAS Number | 86537-66-8 | [1][4] |
| Appearance | Powder | [4][5] |
| Purity | Typically >95% | [4] |
Recommended Solvents and Solubility
This compound is a powdered solid that is not readily soluble in aqueous solutions. Organic solvents are required for creating concentrated stock solutions.
| Solvent | Suitability | Notes |
| DMSO | Recommended | Common solvent for creating high-concentration stocks for in vitro assays. |
| Ethanol | Suitable | Can be used, but may have lower solubility compared to DMSO. |
| Chloroform | Possible | Mentioned as a potential solvent.[2] Use with appropriate safety measures. |
| Dichloromethane | Possible | Mentioned as a potential solvent.[2] Use with appropriate safety measures. |
Improving Solubility: To aid dissolution, gentle warming of the solution to 37°C or brief sonication in an ultrasonic bath is recommended.[5] Always ensure the vial is sealed tightly before warming to prevent evaporation.
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent serial dilutions for various experimental assays.
Materials:
-
This compound powder (purity >95%)
-
Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes and sterile tips
Equipment:
-
Analytical balance (readable to at least 0.1 mg)
-
Vortex mixer
-
Ultrasonic bath (optional)
Workflow for Stock Solution Preparation:
Caption: Workflow for preparing this compound stock solution.
Step-by-Step Procedure:
-
Calculation: First, calculate the mass of this compound required. The formula is: Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
For 1 mL of a 10 mM solution:
-
Mass (mg) = 10 mmol/L × 0.001 L × 325.36 g/mol × 1000 mg/g
-
Mass (mg) = 3.25 mg
-
-
-
Weighing: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 60 minutes to prevent condensation. Accurately weigh 3.25 mg of the powder and place it in a sterile vial.
-
Dissolving: Add 1.0 mL of anhydrous DMSO to the vial containing the powder.
-
Mixing: Tightly seal the vial and vortex thoroughly for 1-2 minutes. Visually inspect the solution to ensure all solid particles have dissolved. If particles remain, sonicate the vial for 5-10 minutes or warm it gently at 37°C until the solution is clear.
-
Aliquoting: To avoid repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots in tightly sealed vials.[2]
Molarity Calculation Table
The following table provides pre-calculated masses of this compound (MW = 325.36 g/mol ) required to prepare stock solutions of various concentrations and volumes.
| Desired Concentration | Mass for 1 mL | Mass for 5 mL | Mass for 10 mL |
| 1 mM | 0.33 mg | 1.63 mg | 3.25 mg |
| 5 mM | 1.63 mg | 8.13 mg | 16.27 mg |
| 10 mM | 3.25 mg | 16.27 mg | 32.54 mg |
| 20 mM | 6.51 mg | 32.54 mg | 65.07 mg |
Storage and Stability
Proper storage is critical to maintain the integrity and activity of this compound.
| Form | Temperature | Duration | Key Considerations |
| Solid Powder | -20°C | Up to 3 years | Keep vial tightly sealed and protected from light.[2] |
| 4°C | Up to 2 years | Suitable for shorter-term storage.[2] | |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Recommended for routine use.[6] Efficacy should be re-examined if stored longer.[2] |
| -80°C | Up to 6 months | Recommended for long-term storage.[2] |
Crucial Handling Notes:
-
Avoid Freeze-Thaw Cycles: Repeated changes in temperature can degrade the compound. Using single-use aliquots is strongly recommended.[2]
-
Protection from Light: Store both solid and solution forms protected from light, using amber vials or by wrapping vials in foil.
Biological Context: Mechanism of Action
This compound is a known inhibitor of Acetylcholinesterase (AChE).[1][2] AChE is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, this compound increases the concentration and duration of ACh at the synapse, leading to enhanced signaling through postsynaptic acetylcholine receptors.
Caption: Inhibition of Acetylcholinesterase (AChE) by this compound.
Safety Precautions
-
Always consult the Material Safety Data Sheet (MSDS) provided by the supplier before handling the compound.
-
Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.
-
DMSO can facilitate the absorption of substances through the skin; exercise caution and wear appropriate gloves.
References
- 1. This compound | CAS#:86537-66-8 | Chemsrc [chemsrc.com]
- 2. This compound | CAS 86537-66-8 | ScreenLib [screenlib.com]
- 3. This compound | C19H19NO4 | CID 14604497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 86537-66-8 | this compound [phytopurify.com]
- 5. biocrick.com [biocrick.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes & Protocol for N-Methylcalycinine HPLC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methylcalycinine is a member of the Daphniphyllum alkaloids, a diverse group of complex polycyclic natural products isolated from plants of the genus Daphniphyllum. These alkaloids have garnered significant interest from the scientific community due to their intricate molecular architectures and potential biological activities. Accurate and sensitive quantification of this compound is crucial for various research applications, including pharmacokinetic studies, metabolic profiling, and quality control of botanical extracts.
This document provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). The methodology is designed to offer high selectivity and sensitivity for the determination of this compound in complex matrices.
Analyte Information
| Parameter | Value | Reference |
| Compound Name | This compound | [1][2][3][4] |
| CAS Number | 86537-66-8 | [4] |
| Molecular Formula | C₁₉H₁₉NO₄ | [1][4] |
| Molecular Weight | 325.4 g/mol | [1] |
| Exact Mass | 325.1314 Da | [1] |
| Chemical Structure | (12R)-16-methoxy-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.0²,⁶.0⁸,²⁰.0¹⁴,¹⁹]icosa-1(20),2(6),7,14(19),15,17-hexaen-18-ol | [1] |
HPLC-MS/MS Method Protocol
This protocol is a starting point and may require optimization for specific matrices and instrumentation.
Sample Preparation
A robust sample preparation protocol is essential to remove interfering substances and concentrate the analyte.
Protocol for Plant Material:
-
Homogenization: Weigh 1 gram of homogenized plant material into a centrifuge tube.
-
Extraction: Add 10 mL of methanol containing 0.1% formic acid. Vortex for 1 minute and sonicate for 30 minutes.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 15 minutes.
-
Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.
Liquid Chromatography
| Parameter | Recommended Condition |
| Instrument | UHPLC or HPLC system |
| Column | Acquity BEH C18 (100 x 2.1 mm, 1.7 µm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-1 min: 5% B; 1-8 min: 5-95% B; 8-10 min: 95% B; 10.1-12 min: 5% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry
| Parameter | Recommended Condition |
| Instrument | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
| Gas Flow | Desolvation: 800 L/hr; Cone: 50 L/hr |
| Multiple Reaction Monitoring (MRM) Transitions | See Table below |
Proposed MRM Transitions for this compound:
Due to the complex structure of this compound, the fragmentation pattern is likely to involve multiple bond cleavages. Based on the general fragmentation of similar alkaloids, the following transitions are proposed for monitoring.[5][6]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 326.1 [M+H]⁺ | 294.1 | 20 |
| This compound | 326.1 [M+H]⁺ | 165.1 | 35 |
| Internal Standard (e.g., Verapamil) | 455.3 [M+H]⁺ | 165.1 | 25 |
Note: These transitions are predictive and should be optimized by infusing a standard solution of this compound into the mass spectrometer to determine the most abundant and stable fragment ions.
Method Validation
A full validation of the analytical method should be performed according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters are summarized below.
| Validation Parameter | Acceptance Criteria |
| Linearity | r² ≥ 0.99, calibration curve with at least 6 non-zero points |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Precision (Repeatability & Intermediate) | RSD ≤ 15% (≤ 20% at LLOQ) |
| Selectivity | No significant interfering peaks at the retention time of the analyte |
| Matrix Effect | To be evaluated, but should be consistent and compensated for by the internal standard |
| Recovery | To be determined, but should be consistent and precise |
| Stability (Freeze-thaw, short-term, long-term) | Analyte stability within acceptable limits (±15%) |
Experimental Workflows and Signaling Pathways
Analytical Workflow
The overall workflow for the quantitative analysis of this compound is depicted below.
References
- 1. This compound | C19H19NO4 | CID 14604497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound | CAS 86537-66-8 | ScreenLib [screenlib.com]
- 4. CAS 86537-66-8 | this compound [phytopurify.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Cytotoxicity Testing of N-Methylcalycinine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for assessing the cytotoxic potential of N-Methylcalycinine, a natural alkaloid compound.[1][2][3] The following protocols are based on established methodologies for evaluating the cytotoxicity of natural products and can be adapted for this compound.[4][5]
Introduction to this compound
This compound is an alkaloid with the molecular formula C19H19NO4.[6] While its biological activities are not extensively characterized, related compounds and its classification as an alkaloid suggest potential cytotoxic effects that warrant investigation for drug discovery, particularly in oncology.[2] These protocols outline key in vitro assays to determine its cytotoxic and apoptotic effects on cancer cell lines.
Recommended Cell Lines
A panel of human cancer cell lines is recommended to assess the breadth and selectivity of this compound's cytotoxic activity. A non-cancerous cell line should be included as a control to evaluate potential toxicity to normal cells.
Table 1: Suggested Cell Lines for Cytotoxicity Screening
| Cell Line | Cancer Type | Key Features |
| MCF-7 | Breast Adenocarcinoma | Estrogen receptor-positive. |
| HCT-116 | Colon Carcinoma | p53 wild-type. |
| HepG2 | Hepatocellular Carcinoma | Well-differentiated. |
| A549 | Lung Carcinoma | Non-small cell lung cancer model. |
| PC-3 | Prostate Adenocarcinoma | Androgen-independent. |
| BJ Fibroblasts | Normal Human Fibroblasts | Non-cancerous control. |
Experimental Workflow
The overall workflow for assessing the cytotoxicity of this compound is depicted below.
Caption: Experimental workflow for this compound cytotoxicity testing.
Experimental Protocols
MTT Assay for Cell Viability
This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50). The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[7][8][9]
Materials:
-
This compound
-
Selected cancer and normal cell lines
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting a dose-response curve.
Table 2: Hypothetical IC50 Values of this compound (µM)
| Cell Line | 24 hours | 48 hours | 72 hours |
| MCF-7 | 55.2 | 35.8 | 20.1 |
| HCT-116 | 62.1 | 40.5 | 25.3 |
| HepG2 | 75.8 | 52.3 | 33.7 |
| A549 | 48.9 | 29.1 | 15.8 |
| PC-3 | 51.3 | 33.6 | 18.9 |
| BJ Fibroblasts | >100 | >100 | >100 |
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11][12][13][14]
Materials:
-
Cells treated with this compound at IC50 concentration
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at the predetermined IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Western Blot for Apoptosis Markers
Western blotting is used to detect the expression levels of key proteins involved in apoptosis to elucidate the underlying mechanism.[15][16][17][18]
Materials:
-
Cells treated with this compound
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-PARP, anti-p53, anti-phospho-Akt, anti-phospho-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Protein Extraction: Lyse the treated and untreated cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C. Then, incubate with HRP-conjugated secondary antibodies.
-
Detection: Detect the protein bands using a chemiluminescence imaging system.
-
Analysis: Analyze the band intensities to determine the relative expression of the target proteins.
Potential Signaling Pathways
Alkaloids and other natural products can induce cytotoxicity through various signaling pathways. Investigating the following pathways is recommended to understand the mechanism of action of this compound.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival and proliferation.[19][20][21][22][23] Inhibition of this pathway can lead to apoptosis.
Caption: PI3K/Akt signaling pathway in apoptosis.
MAPK Signaling Pathway
The MAPK pathway, including ERK, JNK, and p38, is involved in regulating cell proliferation, differentiation, and apoptosis.[24][25][26][27]
Caption: MAPK signaling pathway in apoptosis.
p53 Signaling Pathway
The tumor suppressor protein p53 plays a central role in inducing apoptosis in response to cellular stress.[28][29][30][31][32]
Caption: p53 signaling pathway in apoptosis.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CAS 86537-66-8 | this compound [phytopurify.com]
- 4. Cytostatic and Cytotoxic Natural Products against Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C19H19NO4 | CID 14604497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. MTT assay overview | Abcam [abcam.com]
- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - LT [thermofisher.com]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. scispace.com [scispace.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Aberrant expression of PI3K/AKT signaling is involved in apoptosis resistance of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Role of the PI3K/AKT signalling pathway in apoptotic cell death in the cerebral cortex of streptozotocin-induced diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Inhibition of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 22. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 23. PI3K/Akt and caspase pathways mediate oxidative stress-induced chondrocyte apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Understanding MAPK Signaling Pathways in Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Understanding MAPK Signaling Pathways in Apoptosis [ouci.dntb.gov.ua]
- 26. Understanding MAPK Signaling Pathways in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. p53-dependent apoptosis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - US [thermofisher.com]
- 30. journals.biologists.com [journals.biologists.com]
- 31. What Is Apoptosis and Why Is It Inhibited by the Most Important Tumor Suppressor (p53)? [mdpi.com]
- 32. researchgate.net [researchgate.net]
Troubleshooting & Optimization
improving N-Methylcalycinine solubility in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of N-Methylcalycinine in aqueous buffers for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous buffers a concern?
This compound is a naturally occurring aporphine alkaloid.[1][2] Like many alkaloids, it is a lipophilic molecule with a complex structure, which often leads to poor solubility in water and aqueous buffer systems.[2] For biological assays, such as its use as an acetylcholinesterase (AChE) inhibitor, achieving sufficient concentration in an aqueous environment is crucial for obtaining accurate and reproducible results.[1]
Q2: What are the primary methods to improve the solubility of this compound?
The main strategies to enhance the aqueous solubility of this compound and other poorly soluble compounds include:
-
pH Adjustment: As a basic alkaloid, this compound's solubility can be significantly increased in acidic conditions through the formation of a more soluble salt.
-
Co-solvents: Utilizing water-miscible organic solvents like dimethyl sulfoxide (DMSO) or ethanol can help dissolve the compound before further dilution in aqueous buffer.
-
Cyclodextrins: These cyclic oligosaccharides can encapsulate the hydrophobic this compound molecule, forming an inclusion complex with enhanced aqueous solubility.[3]
-
Surfactants: While not covered in detail here, surfactants can also be used to increase the solubility of lipophilic drugs.
Q3: At what pH is this compound expected to be most soluble?
Q4: Can I use DMSO to dissolve this compound for my cell-based assays?
Yes, DMSO is a common solvent for dissolving hydrophobic compounds for in vitro studies. However, it is important to be aware of the potential for DMSO to affect cell viability and enzyme activity at higher concentrations. It is recommended to prepare a high-concentration stock solution in 100% DMSO and then dilute it into your aqueous assay buffer, ensuring the final DMSO concentration is low (typically ≤ 0.5%) and consistent across all experimental conditions, including controls.
Troubleshooting Guides
Issue 1: this compound precipitates out of solution when diluted into my aqueous buffer.
Possible Cause 1: The pH of the buffer is too high.
-
Solution: this compound is a basic alkaloid and is more soluble at a lower pH. Prepare a stock solution in a small amount of organic solvent (e.g., DMSO) and then dilute it into an acidic buffer (e.g., pH 4-6). You can also try preparing a range of buffers to determine the optimal pH for your experiment.
Possible Cause 2: The final concentration of this compound is above its solubility limit in the chosen buffer.
-
Solution: Even with pH optimization, there is a limit to the aqueous solubility. If you require a higher concentration, consider using a co-solvent or cyclodextrins.
Possible Cause 3: The organic solvent from the stock solution is causing precipitation upon dilution.
-
Solution: Minimize the volume of the organic stock solution added to the aqueous buffer. A higher concentration stock will allow for a smaller volume to be used. Ensure rapid and thorough mixing upon dilution.
Issue 2: I am observing inconsistent results in my biological assays.
Possible Cause 1: Incomplete dissolution of this compound.
-
Solution: Ensure your stock solution is fully dissolved before diluting it into the assay buffer. Gentle warming and vortexing can aid dissolution. Visually inspect for any particulate matter.
Possible Cause 2: The compound is precipitating during the assay.
-
Solution: This can be due to changes in pH or temperature during the experiment. Ensure the final assay conditions (pH, temperature, and concentration) maintain the solubility of this compound. The use of cyclodextrins can help maintain solubility over a wider range of conditions.
Experimental Protocols & Data
Protocol 1: Solubility Enhancement using pH Adjustment
This protocol provides a general method for improving this compound solubility by preparing a stock solution in an acidic buffer.
-
Prepare a range of acidic buffers: For example, 0.1 M citrate buffers at pH 4.0, 5.0, and 6.0, and a phosphate buffer at pH 7.4 (as a control).
-
Weigh this compound: Accurately weigh a small amount of this compound powder.
-
Initial Dissolution Attempt: Add a small volume of the desired acidic buffer to the powder and vortex thoroughly. Gentle warming (e.g., 37°C) may be applied.
-
Incremental Addition: If the compound does not fully dissolve, add small increments of the buffer, vortexing after each addition, until the compound is fully dissolved or the desired concentration is reached.
-
Observation: Observe the solutions for any precipitation immediately after preparation and after a set period (e.g., 1 hour, 24 hours) at room temperature and at the experimental temperature.
Illustrative Solubility Data (pH Adjustment) (Note: This data is illustrative for a hypothetical aporphine alkaloid and should be experimentally verified for this compound.)
| Buffer (0.1 M) | pH | Estimated Max. Soluble Concentration (µg/mL) |
| Citrate | 4.0 | > 1000 |
| Citrate | 5.0 | ~500 |
| Citrate | 6.0 | ~100 |
| Phosphate | 7.4 | < 10 |
Protocol 2: Solubility Enhancement using Co-solvents (DMSO)
This protocol describes the preparation of a concentrated stock solution in DMSO for subsequent dilution in aqueous buffers.
-
Prepare DMSO Stock: Weigh this compound and add 100% DMSO to achieve a high concentration stock solution (e.g., 10-50 mM). Ensure complete dissolution by vortexing. Gentle warming can be used if necessary.
-
Dilution into Aqueous Buffer: For your experiment, dilute the DMSO stock solution into your final aqueous buffer to the desired working concentration. Ensure the final DMSO concentration in your assay does not exceed a level that affects your experimental system (typically ≤ 0.5%).
-
Control Preparation: Prepare a vehicle control containing the same final concentration of DMSO in the aqueous buffer.
Illustrative Solubility Data (Co-solvent) (Note: This data is illustrative and should be experimentally verified.)
| Solvent System | Final DMSO Concentration (%) | Estimated Max. Soluble Concentration of this compound (µM) |
| 100% DMSO | 100 | > 50,000 |
| Aqueous Buffer (pH 7.4) | 1.0 | ~50 |
| Aqueous Buffer (pH 7.4) | 0.5 | ~25 |
| Aqueous Buffer (pH 7.4) | 0.1 | < 5 |
Protocol 3: Solubility Enhancement using Cyclodextrins
This protocol outlines the use of Hydroxypropyl-β-cyclodextrin (HP-β-CD) to improve the aqueous solubility of this compound.
-
Prepare HP-β-CD Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer at various concentrations (e.g., 1%, 2%, 5% w/v).
-
Add this compound: Add an excess amount of this compound powder to each HP-β-CD solution.
-
Equilibration: Shake or stir the mixtures at a constant temperature (e.g., 25°C) for 24-48 hours to allow for complex formation and equilibration.
-
Separation of Undissolved Compound: Centrifuge or filter the suspensions to remove the undissolved this compound.
-
Quantification: Determine the concentration of dissolved this compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV).
Illustrative Solubility Data (Cyclodextrin Complexation) (Note: This data is illustrative and based on general observations for alkaloids.[3] It should be experimentally verified for this compound.)
| HP-β-CD Concentration (% w/v) in Water | Estimated this compound Solubility (µg/mL) | Fold Increase |
| 0 | < 10 | 1.0 |
| 1 | ~50 | ~5 |
| 2 | ~100 | ~10 |
| 5 | ~250 | ~25 |
Visualizations
Caption: Workflow for improving this compound solubility.
Caption: Mechanism of Acetylcholinesterase inhibition.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Natural aporphine alkaloids: A comprehensive review of phytochemistry, pharmacokinetics, anticancer activities, and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
N-Methylcalycinine stability and degradation issues
This technical support center provides guidance on the stability and potential degradation issues of N-Methylcalycinine for researchers, scientists, and drug development professionals. The information is based on publicly available data and general principles for handling alkaloid compounds.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is crucial to maintain the stability and efficacy of this compound. The recommended storage conditions are summarized in the table below.[1] It is important to avoid repeated freeze-thaw cycles.[1]
Q2: In which solvents can this compound be dissolved?
A2: this compound is soluble in several organic solvents, including Chloroform, Dichloromethane, Ethyl Acetate, Dimethyl sulfoxide (DMSO), and Acetone.[1] The choice of solvent will depend on the specific experimental requirements. For long-term storage in solution, it is advisable to use a solvent in which the compound is highly stable.
Q3: How long can I store this compound solutions?
A3: For solutions stored at -20°C, it is recommended to re-examine them for efficacy if stored for more than one month.[1] For longer-term storage, it is recommended to store solutions at -80°C, where they may be stable for up to 6 months.[1] However, stability can be solvent-dependent, and it is best practice to prepare fresh solutions for critical experiments or to conduct your own stability assessment.
Troubleshooting Guide
Q1: My this compound solution has changed color. What does this indicate and what should I do?
A1: A change in the color of your this compound solution may indicate degradation. This could be caused by exposure to light, elevated temperatures, or reactive species in the solvent.
-
Possible Cause 1: Photodegradation. Many alkaloids are sensitive to light.
-
Solution: Protect your solutions from light by using amber vials or by wrapping the container in aluminum foil. Prepare and handle the solution under subdued lighting conditions.
-
-
Possible Cause 2: Thermal Degradation. Elevated temperatures can accelerate the degradation of the compound.
-
Solution: Ensure your solution is stored at the recommended temperature (-20°C or -80°C).[1] Avoid leaving the solution at room temperature for extended periods.
-
-
Possible Cause 3: Oxidation. The presence of dissolved oxygen or oxidizing contaminants in the solvent can lead to degradation.
-
Solution: Use high-purity, degassed solvents. Consider purging the vial with an inert gas like nitrogen or argon before sealing.
-
Q2: I observe unexpected peaks in my HPLC/LC-MS analysis of this compound. Could this be due to degradation?
A2: Yes, the appearance of new peaks in your chromatogram is a common indicator of compound degradation.
-
Possible Cause 1: Hydrolysis. If you are using an aqueous or protic solvent, this compound may be susceptible to hydrolysis, especially at non-neutral pH.
-
Solution: Analyze the sample immediately after preparation. If the experiment requires an aqueous buffer, ensure the pH is close to neutral and consider running the experiment at a lower temperature.
-
-
Possible Cause 2: Solvent-Induced Degradation. The solvent itself may react with this compound over time.
-
Solution: Perform a small-scale stability study in your chosen solvent. Analyze the solution at different time points (e.g., 0, 2, 4, 8, 24 hours) to monitor for the appearance of degradation products.
-
-
Possible Cause 3: Contamination. The unexpected peaks could be from a contaminated solvent, vial, or syringe.
-
Solution: Run a blank (solvent only) to rule out contamination. Use fresh, high-purity solvents and clean equipment.
-
Data on Storage Conditions
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| Powder | 4°C | 2 years |
| In Solvent | -80°C | 6 months |
| In Solvent | -20°C | 1 month |
| Data sourced from supplier information.[1] |
Experimental Protocols
While specific degradation pathways for this compound are not well-documented in the public domain, a general approach to assessing its stability can be conducted through forced degradation studies.
Protocol: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Subject aliquots of the stock solution to the following stress conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Incubate an aliquot of the stock solution at 80°C for 48 hours.
-
Photodegradation: Expose an aliquot of the stock solution to direct sunlight or a photostability chamber for 24 hours. A control sample should be wrapped in foil and kept under the same conditions.
-
-
Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a stability-indicating method, such as reverse-phase HPLC with a UV or mass spectrometric detector.
-
Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control sample. A decrease in the peak area of this compound and the appearance of new peaks indicate degradation.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Workflow for a forced degradation study.
Caption: Potential degradation pathways for this compound.
References
Technical Support Center: N-Methylcalycinine In Vitro Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using N-Methylcalycinine in vitro. This compound is an aporphine alkaloid known for its acetylcholinesterase (AChE) inhibitory activity. Aporphine alkaloids, as a class, have been reported to exhibit cytotoxic effects against various cancer cell lines. This guide aims to help users minimize potential off-target effects and address common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary known target of this compound?
A1: The primary known biological target of this compound is acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.
Q2: What are the potential off-target effects of this compound?
A2: While specific off-target profiling data for this compound is limited, as an aporphine alkaloid and an acetylcholinesterase inhibitor, it may exhibit off-target effects common to these classes of compounds. Aporphine alkaloids have been reported to interact with dopamine and serotonin receptors.[1] Acetylcholinesterase inhibitors can lead to cholinergic side effects due to the overstimulation of muscarinic and nicotinic receptors.[2]
Q3: What is a suitable starting concentration for in vitro experiments?
A3: The optimal concentration of this compound depends on the cell type and experimental endpoint. It is recommended to perform a dose-response experiment to determine the IC50 for AChE inhibition and the cytotoxic concentration (CC50) for your specific cell line. A starting point for many natural product compounds in initial screening is often in the range of 1-100 µM.
Q4: How can I assess the cytotoxicity of this compound in my cell line?
A4: Standard cytotoxicity assays such as the MTT, MTS, or resazurin reduction assays can be used to determine the effect of this compound on cell viability.[3][4] It is crucial to run these assays in parallel with your functional experiments to ensure that the observed effects are not due to general toxicity.
Q5: Should I be concerned about the stability of this compound in culture media?
A5: As with many small molecules, the stability of this compound in aqueous culture media over time can be a factor. It is advisable to prepare fresh stock solutions and dilute them into the media immediately before each experiment. For longer-term experiments, the media should be replaced with freshly prepared compound-containing media at regular intervals (e.g., every 24-48 hours).
Troubleshooting Guides
Issue 1: High Variability in Acetylcholinesterase (AChE) Inhibition Assay Results
| Possible Cause | Troubleshooting Step |
| Inconsistent Pipetting | Use calibrated pipettes and proper technique. For 96-well plates, using a multichannel pipette can improve consistency.[5][6] |
| Reagent Instability | Prepare fresh working solutions for each experiment, especially the DTNB and acetylthiocholine solutions used in the Ellman's assay. Protect solutions from light.[7] |
| Incorrect Incubation Time or Temperature | Ensure a consistent incubation time and temperature for all wells as the assay is kinetic.[5] Monitor the reaction kinetics to ensure measurements are taken within the linear range. |
| Precipitation of this compound | Visually inspect wells for any precipitation of the compound. If observed, consider using a lower concentration or adding a small amount of a solubilizing agent like DMSO (ensure final DMSO concentration is consistent and non-toxic to the cells/enzyme). |
| Sample Preparation Issues | For cell or tissue lysates, ensure complete homogenization and clarification by centrifugation to remove debris that can interfere with absorbance readings.[5] |
Issue 2: Unexpected Cytotoxicity Observed in Control Cells
| Possible Cause | Troubleshooting Step |
| High Concentration of Vehicle (e.g., DMSO) | Ensure the final concentration of the vehicle is the same across all wells, including vehicle-only controls, and is below the toxic threshold for your cell line (typically <0.5% for DMSO). |
| Contamination of Cell Culture | Regularly check cell cultures for any signs of microbial contamination. Perform mycoplasma testing. |
| Poor Cell Health | Ensure cells are healthy, in the logarithmic growth phase, and are not over-confluent before starting the experiment. |
| Compound Instability Leading to Toxic Byproducts | Consider the stability of this compound in your specific culture medium and conditions. If instability is suspected, reduce the incubation time or refresh the medium more frequently. |
Issue 3: Discrepancy Between AChE Inhibition and Functional Outcome
| Possible Cause | Troubleshooting Step |
| Off-Target Effects | The observed functional outcome may be due to the inhibition of targets other than AChE. Aporphine alkaloids can interact with dopamine and serotonin receptors.[1] Consider using antagonists for these potential off-targets to see if the effect is blocked. |
| Cellular Compensation Mechanisms | Prolonged treatment with an AChE inhibitor can lead to changes in the expression or sensitivity of acetylcholine receptors. Consider shorter treatment times or different experimental readouts. |
| Indirect Effects | The compound may be affecting signaling pathways upstream or downstream of the intended target. The Akt/mTOR pathway has been implicated in the action of some aporphine alkaloids.[8] Investigate key components of related pathways via western blotting or other molecular techniques. |
| Cytotoxicity | Ensure the working concentration of this compound is not causing significant cell death, which would confound functional readouts. Run a cytotoxicity assay in parallel.[4] |
Quantitative Data Summary
Table 1: General Selectivity Profile of Aporphine Alkaloids and Acetylcholinesterase Inhibitors
| Target Class | Potential Interaction | Reported IC50/Ki Range (General Class) | Potential In Vitro Consequence |
| Acetylcholinesterase (AChE) | Inhibition | nM to µM | Increased acetylcholine levels |
| Dopamine Receptors (e.g., D1, D2) | Antagonism | µM range | Altered dopaminergic signaling |
| Serotonin Receptors (e.g., 5-HT1A, 5-HT2A/C) | Antagonism/Partial Agonism | µM range | Modulation of serotonergic pathways |
| Muscarinic Acetylcholine Receptors | Indirect stimulation | N/A (downstream of AChE inhibition) | Activation of Gq/11 (M1, M3, M5) or Gi/o (M2, M4) pathways |
Experimental Protocols
Protocol 1: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol is adapted from standard colorimetric methods for measuring AChE activity.[9][10]
Materials:
-
96-well clear flat-bottom plate
-
Acetylcholinesterase (AChE) enzyme
-
Assay Buffer (e.g., 0.1 M phosphate buffer, pH 8.0)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution
-
Acetylthiocholine iodide (ATCI) substrate solution
-
This compound stock solution (in DMSO)
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer. Also prepare a vehicle control (DMSO in Assay Buffer).
-
In each well of the 96-well plate, add 20 µL of the diluted this compound or vehicle control.
-
Add 140 µL of Assay Buffer to each well.
-
Add 20 µL of DTNB solution to each well.
-
To initiate the reaction, add 20 µL of AChE enzyme solution to each well, except for the blank wells (add 20 µL of Assay Buffer to blanks).
-
Incubate the plate at room temperature for 5 minutes.
-
Add 20 µL of ATCI substrate solution to all wells to start the colorimetric reaction.
-
Immediately measure the absorbance at 412 nm every minute for 10-20 minutes using a microplate reader in kinetic mode.
-
Calculate the rate of reaction (V) for each concentration of this compound.
-
Determine the percent inhibition relative to the vehicle control and calculate the IC50 value.
Protocol 2: MTT Cytotoxicity Assay
This protocol is a standard method for assessing cell viability.[4]
Materials:
-
96-well clear flat-bottom plate
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control and a no-treatment control.
-
Remove the old medium from the cells and replace it with 100 µL of the medium containing the different concentrations of this compound or controls.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the no-treatment control and determine the CC50 value.
Visualizations
Caption: Experimental workflow for in vitro testing of this compound.
Caption: Troubleshooting logic for unexpected functional assay results.
Caption: Potential signaling pathways affected by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Muscarinic acetylcholine receptors: structural basis of ligand binding and G protein coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New aporphine alkaloids with selective cytotoxicity against glioma stem cells from Thalictrum foetidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. bosterbio.com [bosterbio.com]
- 7. abcam.com [abcam.com]
- 8. Acetylcholine receptors (muscarinic) | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. In Vitro Screening for Cytotoxic Activity of Herbal Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Natural aporphine alkaloids: A comprehensive review of phytochemistry, pharmacokinetics, anticancer activities, and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Alkaloid Compounds in Cell Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with alkaloid compounds in cell-based assays.
I. Frequently Asked Questions (FAQs)
1. Q: What are the most common initial challenges when working with a new alkaloid in a cell-based assay?
A: The most frequent initial hurdles involve solubility, stability, and determining the effective concentration range. Many alkaloids have poor aqueous solubility, making stock solution preparation and dilution in culture media challenging. Their stability in culture conditions (pH, temperature, light exposure) can also vary, potentially affecting experimental reproducibility. Finally, identifying a concentration range that elicits a biological response without causing immediate, non-specific cytotoxicity is a critical first step.
2. Q: How can I improve the solubility of a poorly soluble alkaloid for my cell assay?
A: Several strategies can be employed to enhance the solubility of hydrophobic alkaloids:
-
Co-solvents: Dimethyl sulfoxide (DMSO) is the most common co-solvent. However, it's crucial to keep the final concentration in your cell culture low, typically below 0.5%, as higher concentrations can be toxic to cells.[1][2][3][4] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[5][6][7][8] β-cyclodextrin and its derivatives, like hydroxypropyl-β-cyclodextrin (HPβCD), are often used.[5][6]
-
pH Adjustment: For alkaloids that are weak acids or bases, adjusting the pH of the solvent can significantly improve solubility. However, care must be taken to ensure the final pH of the cell culture medium remains within the optimal physiological range (typically 7.2-7.4) to not affect cell health independently.[7][9]
-
Complexation: Forming complexes with other molecules, such as carboxymethylstarch, can increase the solubility of certain alkaloids.[10]
3. Q: My alkaloid appears to be cytotoxic at all tested concentrations. How can I differentiate true cytotoxicity from non-specific effects or assay interference?
A: It is essential to rule out artifacts. High concentrations of a compound can cause non-specific effects like membrane disruption. Furthermore, some compounds can interfere with the assay readout itself. For example, in an MTT assay, some plant extracts can reduce the MTT tetrazolium salt directly, leading to false-positive signals of cell viability even when cells are dead.[11]
To address this:
-
Use multiple, mechanistically different viability assays: Compare results from a metabolic assay (like MTT or MTS) with a membrane integrity assay (like Trypan Blue exclusion or LDH release) and a more direct measure of cell number (e.g., crystal violet staining or automated cell counting).
-
Perform control experiments: Test your alkaloid in a cell-free system with the assay reagents to check for direct chemical interference.
-
Visually inspect the cells: Use microscopy to observe cell morphology. Signs of apoptosis (blebbing, shrinkage) or necrosis (swelling, lysis) can provide qualitative evidence of cytotoxicity.
4. Q: What is the difference between a cytotoxic and a cytostatic effect, and how can I distinguish them?
A:
-
Cytotoxic compounds kill cells.
-
Cytostatic compounds inhibit cell proliferation without necessarily causing cell death.
You can differentiate these effects by:
-
Cell counting over time: A cytotoxic compound will lead to a decrease in the absolute number of viable cells, while a cytostatic compound will result in a plateau or a slower increase in cell number compared to the control.
-
Apoptosis and Necrosis Assays: Use assays like Annexin V/Propidium Iodide staining followed by flow cytometry to specifically detect apoptotic and necrotic cell populations. An increase in these populations indicates a cytotoxic effect.[12]
-
Cell Cycle Analysis: Flow cytometry analysis of DNA content (e.g., using propidium iodide) can reveal if the alkaloid is causing cell cycle arrest at a specific phase (G1, S, or G2/M), which is a hallmark of a cytostatic effect.
II. Troubleshooting Guides
Problem 1: Inconsistent or non-reproducible results between experiments.
| Possible Cause | Troubleshooting Steps |
| Alkaloid Instability | - Prepare fresh stock solutions frequently and store them appropriately (e.g., protected from light, at -20°C or -80°C).- Assess the stability of the alkaloid in your specific cell culture medium over the time course of your experiment. This can be done using analytical methods like HPLC.[13] |
| Stock Solution Issues | - Ensure the alkaloid is fully dissolved in the stock solution. Gentle heating or sonication may be required.- Vortex the stock solution before each use to ensure homogeneity. |
| Cell Culture Variability | - Use cells within a consistent passage number range.- Ensure consistent cell seeding density and health.- Monitor for mycoplasma contamination. |
| pH Fluctuation | - Alkaloid addition can sometimes alter the pH of the medium.[7][9] Check the pH after adding your compound and adjust if necessary using a buffer compatible with your cell line. |
Problem 2: High background or false positives in colorimetric/fluorometric assays (e.g., MTT, Resazurin).
| Possible Cause | Troubleshooting Steps |
| Direct Chemical Reaction | - Run a cell-free control by adding the alkaloid to the medium and then adding the assay reagent to see if a color/fluorescence change occurs without cells.[11] |
| Alkaloid Precipitation | - Poorly soluble alkaloids may precipitate in the aqueous culture medium, which can scatter light and interfere with absorbance readings.- Visually inspect the wells for any precipitate before and after adding the assay reagent. |
| Cellular Redox Interference | - Some alkaloids can alter the cellular redox state, which can directly impact assays that rely on cellular reductases (like MTT, MTS, XTT, and resazurin).[14] Consider using an orthogonal assay that measures a different aspect of cell viability, such as ATP content (e.g., CellTiter-Glo®). |
Problem 3: Observed effect does not match literature reports (off-target effects).
| Possible Cause | Troubleshooting Steps |
| Different Cell Line/Model | - The biological effect of an alkaloid can be highly cell-type specific due to differences in receptor expression, signaling pathways, and metabolic enzymes.[15] |
| Metabolic Conversion | - Cells in culture can metabolize the parent alkaloid into more or less active compounds.[16] The metabolic capacity can vary greatly between cell lines (e.g., HepG2 cells have higher metabolic activity than many other cancer cell lines).[16] |
| Compound Purity | - Ensure the purity of your alkaloid compound. Impurities could be responsible for the observed biological activity. |
| Experimental Conditions | - Differences in incubation time, serum concentration in the media, and cell density can all influence the cellular response to a compound. |
III. Quantitative Data Summary
The following table summarizes the cytotoxic activity (IC50 values) of several alkaloids against various cancer cell lines. This data is intended for comparative purposes; actual values can vary based on experimental conditions.
| Alkaloid | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Notoamide G | HepG2 (Hepatocellular Carcinoma) | Not Specified | 0.42 - 3.39 | [1][17] |
| Notoamide G | Huh-7 (Hepatocellular Carcinoma) | Not Specified | 0.42 - 3.39 | [1][17] |
| Holamine | HT-29 (Colon Carcinoma) | MTT | 31.06 | [3] |
| Funtumine | HT-29 (Colon Carcinoma) | MTT | 22.36 | [3] |
| Holamine | MCF-7 (Breast Adenocarcinoma) | MTT | 42.82 | [3] |
| Funtumine | MCF-7 (Breast Adenocarcinoma) | MTT | 52.69 | [3] |
| Holamine | HeLa (Cervical Carcinoma) | MTT | 51.42 | [3] |
| Funtumine | HeLa (Cervical Carcinoma) | MTT | 46.17 | [3] |
| Paravallarine | KB (Oral Epidermoid Carcinoma) | Not Specified | 12.8 | [18] |
| Cyclopregnane Alkaloids | HeG2 (Hepatocellular Carcinoma) | Not Specified | <6 | [18] |
| Cyclopregnane Alkaloids | K562 (Chronic Myelogenous Leukemia) | Not Specified | <6 | [18] |
IV. Experimental Protocols
Protocol: MTT Assay for Cytotoxicity
This protocol is a standard method for assessing cell viability based on the metabolic activity of mitochondrial dehydrogenases.[10][14][19][20]
Materials:
-
Cells in culture
-
96-well cell culture plates
-
Complete culture medium
-
Alkaloid stock solution (in DMSO or other suitable solvent)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the alkaloid in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the alkaloid. Include vehicle control wells (medium with the same final concentration of the solvent, e.g., 0.1% DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Mix gently on an orbital shaker for 5-15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the untreated control. Plot a dose-response curve and determine the IC50 value.
Protocol: Western Blot for LC3-II to Assess Autophagy
This protocol describes the detection of LC3-I conversion to LC3-II, a key indicator of autophagosome formation.[17][21][22][23] To measure autophagic flux (the entire process of autophagy), a lysosomal inhibitor like Bafilomycin A1 is used.[17][21][23]
Materials:
-
Cells cultured in 6-well plates
-
Alkaloid compound
-
Bafilomycin A1 (Baf A1)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against LC3 (e.g., rabbit anti-LC3)
-
Primary antibody for loading control (e.g., mouse anti-β-actin)
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
ECL (Enhanced Chemiluminescence) substrate
Procedure:
-
Cell Treatment: Seed cells and treat with the alkaloid for the desired time. To measure autophagic flux, treat a parallel set of wells with the alkaloid in the presence of Baf A1 (e.g., 100 nM) for the last 2-4 hours of the incubation period. Include appropriate controls (untreated, Baf A1 alone).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins on a 12-15% SDS-PAGE gel. Two bands for LC3 will be visible: LC3-I (~16-18 kDa) and LC3-II (~14-16 kDa).
-
Western Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the primary anti-LC3 antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again with TBST.
-
Visualization: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for a loading control (e.g., β-actin) to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities for LC3-II and the loading control. An increase in the LC3-II/β-actin ratio suggests an accumulation of autophagosomes. Comparing the LC3-II levels in the absence and presence of Baf A1 indicates the autophagic flux. A greater accumulation of LC3-II in the presence of Baf A1 suggests an induction of autophagic flux.
V. Visualizations
Signaling Pathway Diagram
Caption: Alkaloid inhibition of the MAPK/ERK signaling pathway.
Experimental Workflow Diagram
Caption: Workflow for evaluating alkaloid-induced cytotoxicity.
Logical Relationship Diagram
Caption: Decision tree for addressing alkaloid solubility issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 5. Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Use of cyclodextrins to improve the production of plant bioactive compounds | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. melp.nl [melp.nl]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytostatic and Cytotoxic Natural Products against Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. protocols.io [protocols.io]
- 15. mdpi.com [mdpi.com]
- 16. Metabolic activation enhances the cytotoxicity, genotoxicity and mutagenicity of two synthetic alkaloids with selective effects against human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 2.10. Western Blot for Autophagy Analysis [bio-protocol.org]
- 18. Potential of Steroidal Alkaloids in Cancer: Perspective Insight Into Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. MTT (Assay protocol [protocols.io]
- 21. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells | Springer Nature Experiments [experiments.springernature.com]
- 22. Western blot detection of the autophagic protein LC3-II [bio-protocol.org]
- 23. researchgate.net [researchgate.net]
adjusting pH for optimal N-Methylcalycinine activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental use of N-Methylcalycinine, with a focus on adjusting pH for its optimal biological activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary biological activity?
A1: this compound is a natural alkaloid compound.[1] Its primary known biological activity is the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[2] This inhibitory action makes it a subject of research for conditions where enhancement of cholinergic transmission is desired.
Q2: How does pH affect the stability and activity of alkaloids like this compound?
A2: The pH of a solution can significantly influence the stability, solubility, and activity of alkaloids. Generally, alkaloids are basic compounds that exist in a protonated (charged) form in acidic solutions and a deprotonated (neutral) form in basic solutions. The charged form is typically more water-soluble, while the neutral form is more lipid-soluble and can more easily cross biological membranes. The optimal pH for biological activity will depend on the specific interaction with the target enzyme. For acetylcholinesterase, the enzyme itself has an optimal pH range for its activity, which in turn influences the apparent activity of its inhibitors.
Q3: What is the recommended pH for studying the acetylcholinesterase inhibitory activity of this compound?
Troubleshooting Guide
This guide addresses common issues encountered when determining the optimal pH for this compound's acetylcholinesterase inhibitory activity.
| Issue | Possible Cause | Recommended Solution |
| Low or no inhibitory activity observed | Suboptimal pH: The pH of the assay buffer may be outside the optimal range for either this compound binding or AChE activity. | Perform a pH titration experiment, testing a range of pH values from 6.0 to 9.0 to determine the optimal pH for inhibition. Ensure the buffer system used is stable and has sufficient buffering capacity at the tested pH values. |
| Poor solubility of this compound: As an alkaloid, this compound's solubility is pH-dependent. It may precipitate out of solution at the assay pH. | Visually inspect the solution for any precipitation. Consider preparing the stock solution in a suitable solvent like DMSO and then diluting it in the assay buffer. You may also test the effect of a small percentage of co-solvent (e.g., DMSO, ethanol) in the final reaction mixture, ensuring it does not affect enzyme activity. | |
| Inconsistent results between experiments | Buffer instability or incorrect preparation: The pH of the buffer may be inaccurate or may have changed over time. | Always prepare fresh buffers for each experiment. Calibrate the pH meter before use. Ensure the buffer components are of high purity. |
| Temperature fluctuations: Enzyme kinetics are sensitive to temperature changes, which can also affect pH. | Maintain a constant temperature throughout the experiment using a water bath or incubator. | |
| High background signal in the assay | Non-enzymatic hydrolysis of the substrate: The substrate used in the AChE assay (e.g., acetylthiocholine) may hydrolyze spontaneously, especially at higher pH values. | Run a control reaction without the enzyme to measure the rate of non-enzymatic hydrolysis. Subtract this background rate from the rate observed in the presence of the enzyme. |
Experimental Protocols
Protocol 1: Determining the Optimal pH for this compound's AChE Inhibitory Activity
This protocol outlines a method to determine the optimal pH for the inhibitory activity of this compound against acetylcholinesterase using the Ellman's method.
Materials:
-
This compound
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine iodide (ATCI)
-
A series of buffers with different pH values (e.g., 0.1 M phosphate buffer for pH 6.0, 7.0, 7.4, 8.0; 0.1 M Tris-HCl for pH 8.0, 9.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of this compound by diluting the stock solution in each of the different pH buffers.
-
Prepare a 10 mM DTNB solution in the corresponding buffer.
-
Prepare a 14 mM ATCI solution in deionized water.
-
Prepare a working solution of AChE (e.g., 1 U/mL) in each buffer.
-
-
Assay Setup (for each pH value):
-
In a 96-well plate, add the following to each well:
-
140 µL of the respective pH buffer.
-
10 µL of the this compound working solution (or buffer for control).
-
10 µL of the AChE working solution.
-
-
Include control wells with buffer instead of the inhibitor.
-
-
Incubation:
-
Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for 10-15 minutes.
-
-
Reaction Initiation:
-
Add 10 µL of 10 mM DTNB to each well.
-
Initiate the reaction by adding 10 µL of 14 mM ATCI to each well.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm using a microplate reader. Take readings every minute for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each concentration of this compound at each pH.
-
Plot the percentage of inhibition against the pH to identify the optimal pH for this compound activity.
-
Quantitative Data Summary
While specific quantitative data for the optimal pH of this compound is not available in the literature, the following table summarizes the typical optimal pH ranges for acetylcholinesterase activity and the buffers used in related assays. This information can guide the initial experimental design for this compound.
| Parameter | pH Range/Value | Buffer System | Reference |
| Acetylcholinesterase Optimal Activity | 7.4 - 8.0 | Phosphate or Tris-HCl | [1][3] |
| Standard AChE Inhibition Assay | 8.0 | 0.1 M Phosphate Buffer | [1][4] |
| AChE Inhibition Assay (alternative) | 8.0 | 50 mM Tris-HCl | [5] |
Visualizations
Signaling Pathway of Acetylcholinesterase Inhibition
Caption: Mechanism of acetylcholinesterase inhibition by this compound.
Experimental Workflow for pH Optimization
Caption: Workflow for determining the optimal pH for this compound activity.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 5. 2.7. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
Validation & Comparative
A Researcher's Guide to N-Methylcalycinine Target Validation
For researchers and drug development professionals, the journey from a promising natural compound to a clinically viable drug is paved with rigorous validation. N-Methylcalycinine, an aporphine alkaloid, has emerged as a compound of interest, with initial studies pointing towards its potential therapeutic applications. This guide provides a comparative overview of the techniques used to validate its primary biological target and explores alternative targets within its broader chemical class, supported by experimental data and detailed protocols.
Primary Target Validation: Acetylcholinesterase (AChE)
Recent studies have identified Acetylcholinesterase (AChE), a key enzyme in the breakdown of the neurotransmitter acetylcholine, as a primary target of this compound. Inhibition of AChE is a well-established therapeutic strategy for conditions such as Alzheimer's disease, myasthenia gravis, and glaucoma. Validating this compound's activity against AChE is a critical first step in elucidating its mechanism of action and therapeutic potential.
Comparison of In Vitro AChE Inhibition Assays
The most common method for determining AChE inhibitory activity is the spectrophotometric Ellman's method. This assay is favored for its simplicity, reliability, and cost-effectiveness.
| Assay Method | Principle | Typical Endpoint | Advantages | Disadvantages |
| Ellman's Method | Enzymatic hydrolysis of acetylthiocholine to thiocholine, which reacts with DTNB (Ellman's reagent) to produce a colored product. | Increase in absorbance at 412 nm | Simple, robust, cost-effective, high-throughput adaptable.[1][2][3] | Potential for interference from colored compounds or compounds that react with thiols.[1] |
| Amplex Red Assay | Enzymatic activity is coupled to the production of H₂O₂ which, in the presence of horseradish peroxidase, converts Amplex Red to the fluorescent resorufin. | Increase in fluorescence (Ex/Em ~530/590 nm) | High sensitivity, suitable for low enzyme concentrations. | More expensive than colorimetric assays, potential for interference from fluorescent compounds. |
| Radiometric Assay | Measures the separation of a radiolabeled product from a radiolabeled substrate (e.g., [³H]acetylcholine). | Quantification of radioactivity in the product phase. | Highly sensitive and direct. | Requires handling of radioactive materials, lower throughput. |
Experimental Protocol: Ellman's Method for AChE Inhibition
This protocol is adapted for a 96-well microplate format, suitable for screening and IC₅₀ determination of this compound.
Materials:
-
This compound (test compound)
-
Acetylcholinesterase (AChE) from electric eel (or other source)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) - Ellman's Reagent
-
Phosphate buffer (0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of dilutions to determine the IC₅₀ value.
-
Prepare a 14 mM solution of ATCI in deionized water.
-
Prepare a 10 mM solution of DTNB in phosphate buffer.
-
Prepare a working solution of AChE (1 U/mL) in phosphate buffer.
-
-
Assay Setup (in a 96-well plate):
-
Add 140 µL of 0.1 M phosphate buffer (pH 8.0) to each well.
-
Add 10 µL of the this compound solution at various concentrations to the sample wells.
-
For the control wells (representing 100% enzyme activity), add 10 µL of the solvent used for the test compound.
-
Add 10 µL of the AChE enzyme solution (1 U/mL) to all wells except the blank.
-
Mix and incubate the plate for 10 minutes at 25°C.[4]
-
-
Reaction Initiation and Measurement:
-
Data Analysis:
-
Calculate the percentage of AChE inhibition for each concentration of this compound using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Plot the % inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of the enzyme activity).
-
Exploring Alternative Targets for Aporphine Alkaloids
This compound belongs to the aporphine alkaloid class of compounds. This class is known to interact with a variety of other biological targets, primarily G-protein coupled receptors (GPCRs) and enzymes involved in DNA replication. Validating this compound against these alternative targets can reveal additional mechanisms of action and potential therapeutic applications.
Comparison of Alternative Target Validation Assays
| Target Class | Specific Examples | Assay Type | Principle | Typical Endpoint |
| Dopamine Receptors | D₁, D₂ Receptors | Radioligand Binding Assay | Competitive binding of the test compound against a radiolabeled ligand for the receptor.[5] | Decrease in radioactivity bound to the receptor. |
| Serotonin Receptors | 5-HT₁ₐ, 5-HT₂ₐ Receptors | Radioligand Binding Assay | Competitive binding of the test compound against a radiolabeled ligand for the receptor.[6] | Decrease in radioactivity bound to the receptor. |
| Topoisomerases | Topoisomerase I, II | DNA Relaxation/Decatenation Assay | Measures the ability of the enzyme to relax supercoiled DNA or decatenate kinetoplast DNA in the presence of the test compound. | Changes in DNA conformation assessed by gel electrophoresis.[7][8] |
Quantitative Comparison of Aporphine Alkaloid Activities
The following table summarizes the reported activities of various aporphine alkaloids against these alternative targets, providing a benchmark for evaluating this compound.
| Compound | Target | Assay Type | Activity (Kᵢ or IC₅₀) |
| (R)-Apomorphine | Dopamine D₁ Receptor | Binding Assay | Kᵢ = 484 nM[9] |
| (R)-Apomorphine | Dopamine D₂ Receptor | Binding Assay | Kᵢ = 52 nM[9] |
| (R)-Roemerine | Serotonin 5-HT₂ₐ Receptor | Binding Assay | Kᵢ = 62 nM[6] |
| (±)-Nuciferine | Serotonin 5-HT₂ₐ Receptor | Binding Assay | Kᵢ = 139 nM[6] |
| Oxoaporphine derivatives | Topoisomerase I | Inhibition Assay | IC₅₀ = 5-50 µM[10][11] |
| (+)-Dicentrine | Topoisomerase II | Inhibition Assay | Active inhibitor[12] |
Visualizing the Molecular Pathways and Experimental Processes
To better understand the biological context and experimental design, the following diagrams illustrate the relevant signaling pathway and a typical workflow for target validation.
Caption: Cholinergic signaling pathway and the inhibitory action of this compound on AChE.
Caption: A typical workflow for the target validation and lead development of a novel compound.
References
- 1. Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 5. Aporphines as antagonists of dopamine D-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-based identification of aporphines with selective 5-HT(2A) receptor-binding activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Natural Product-Inspired Dopamine Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and anticancer activity of oxoaporphine alkaloid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Topoisomerase II inhibition by aporphine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of N-Methylcalycinine's Enzmatic Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the enzymatic cross-reactivity of N-Methylcalycinine, an alkaloid with known inhibitory activity against acetylcholinesterase (AChE). Due to the limited availability of direct cross-reactivity data for this compound, this document leverages comparative data from other well-characterized AChE inhibitors to highlight the importance of selectivity profiling in drug development.
Introduction to this compound and Acetylcholinesterase Inhibition
This compound is a naturally occurring alkaloid that has demonstrated inhibitory effects on acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for conditions characterized by cholinergic deficits, such as Alzheimer's disease. By preventing the degradation of acetylcholine, AChE inhibitors effectively increase the concentration and duration of action of this neurotransmitter in the synaptic cleft, thereby enhancing cholinergic neurotransmission.
While the primary target of this compound is AChE, understanding its potential interactions with other enzymes is crucial for a comprehensive safety and efficacy profile. Cross-reactivity with other enzymes, such as the closely related butyrylcholinesterase (BChE) or various kinases, can lead to off-target effects and potential adverse drug reactions.
Comparative Enzyme Inhibition Profile
To illustrate the concept of enzyme selectivity for AChE inhibitors, the following table summarizes the inhibitory concentrations (IC50) of several well-known AChE inhibitors against both acetylcholinesterase and butyrylcholinesterase. At present, specific cross-reactivity data for this compound against a broad panel of enzymes is not publicly available. The data presented for Donepezil, Rivastigmine, and Galantamine serve as a reference for understanding how selectivity can vary among compounds of the same therapeutic class.
| Compound | Acetylcholinesterase (AChE) IC50 (nM) | Butyrylcholinesterase (BChE) IC50 (nM) | Selectivity (BChE IC50 / AChE IC50) |
| This compound | Data Unavailable | Data Unavailable | Data Unavailable |
| Donepezil | 6.7 | 3,500 | ~522 |
| Rivastigmine | 45 | 31 | ~0.7 |
| Galantamine | 410 | 5,270 | ~13 |
This table is for illustrative purposes to demonstrate the concept of enzyme selectivity. The IC50 values are approximate and can vary depending on the experimental conditions.
Experimental Protocols
The determination of enzyme inhibition and cross-reactivity is typically performed using standardized in vitro assays. A general protocol for an enzyme inhibition assay is provided below.
General Enzyme Inhibition Assay Protocol
This protocol outlines the fundamental steps for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific enzyme.
1. Materials and Reagents:
- Purified target enzyme (e.g., human recombinant AChE or BChE)
- Substrate specific to the enzyme (e.g., acetylthiocholine for AChE)
- Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
- Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
- Detection reagent (e.g., 5,5'-dithiobis-(2-nitrobenzoic acid) - DTNB for cholinesterase assays)
- Microplate reader
2. Assay Procedure:
- Prepare a series of dilutions of the test compound in the assay buffer.
- In a 96-well microplate, add a fixed concentration of the enzyme to each well.
- Add the different concentrations of the test compound to the wells and incubate for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.
- Initiate the enzymatic reaction by adding the substrate to each well.
- Monitor the enzymatic activity by measuring the change in absorbance or fluorescence over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.
- Include control wells with no inhibitor (100% enzyme activity) and wells with no enzyme (background).
3. Data Analysis:
- Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to the control without the inhibitor.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
- Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve (e.g., sigmoidal dose-response).
Signaling Pathways and Potential Off-Target Effects
Inhibition of acetylcholinesterase directly impacts cholinergic signaling, which is crucial for a multitude of physiological processes. The primary intended effect is the enhancement of acetylcholine levels in the brain to improve cognitive function. However, off-target effects can arise from the inhibition of other enzymes or interactions with various signaling pathways.
Caption: Cholinergic signaling pathway and potential off-target interactions of this compound.
The diagram above illustrates the primary mechanism of action of this compound through the inhibition of AChE, leading to enhanced cholinergic signaling and the desired therapeutic effect on cognitive function. It also highlights the potential for cross-reactivity with BChE and other enzymes, which could lead to unintended off-target effects. A thorough evaluation of an investigational compound's selectivity is therefore a critical step in preclinical drug development to ensure a favorable risk-benefit profile.
Conclusion
While this compound shows promise as an acetylcholinesterase inhibitor, a comprehensive understanding of its cross-reactivity with other enzymes is essential for its development as a therapeutic agent. The comparative data from other AChE inhibitors underscore the variability in selectivity within this drug class. Future research should focus on detailed selectivity profiling of this compound against a broad panel of enzymes to fully characterize its pharmacological profile and predict potential off-target liabilities.
Caption: Experimental workflow for assessing the cross-reactivity of this compound.
A Comparative Analysis of N-Methylcalycinine and Donepezil as Acetylcholinesterase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the acetylcholinesterase (AChE) inhibitory activities of the natural product N-Methylcalycinine and the well-established synthetic drug, donepezil. This document summarizes their respective potencies, outlines the standard experimental methodology for this determination, and illustrates the underlying biochemical pathways.
Quantitative Comparison of Inhibitory Potency
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for this compound and donepezil against acetylcholinesterase. It is important to note that IC50 values can vary based on the specific experimental conditions, such as the source of the enzyme and the assay methodology.
| Compound | IC50 Value (AChE Inhibition) | Source |
| This compound | 76.8 µM (equivalent to 25 µg/mL) | [1] |
| Donepezil | 0.021 µM - 0.040 µM (21 nM - 40 nM) | [2][3] |
| In vivo plasma IC50: 53.6 ± 4.0 ng/mL (Human) | [4] | |
| In vivo plasma IC50: 37 ± 4.1 ng/mL (Monkey) | [5] |
Note: The IC50 value for this compound was converted from µg/mL to µM using its molecular weight of 325.4 g/mol .[6][7]
From the data presented, donepezil demonstrates significantly higher potency as an acetylcholinesterase inhibitor, with IC50 values in the nanomolar range, indicating a much stronger binding affinity to the enzyme compared to this compound's micromolar activity.
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
The determination of AChE inhibitory activity is commonly performed using the spectrophotometric method developed by Ellman. This assay is a reliable and widely adopted method for screening and characterizing AChE inhibitors.
Principle: The assay measures the activity of acetylcholinesterase by quantifying the rate of hydrolysis of acetylthiocholine (ATC) to thiocholine. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be measured spectrophotometrically at 412 nm. The presence of an AChE inhibitor will reduce the rate of this colorimetric reaction.
Materials and Reagents:
-
Acetylcholinesterase (AChE) enzyme (e.g., from electric eel or human recombinant)
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (typically pH 8.0)
-
Test compounds (this compound and donepezil)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents: All reagents are prepared in the phosphate buffer. A stock solution of the test compound is prepared and serially diluted to obtain a range of concentrations.
-
Assay in 96-Well Plate:
-
To each well, add a specific volume of the phosphate buffer.
-
Add the test compound solution at various concentrations.
-
Add the DTNB solution.
-
The reaction is initiated by the addition of the AChE enzyme solution.
-
-
Incubation: The plate is incubated for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Substrate Addition: After incubation, the substrate (ATCI) is added to start the enzymatic reaction.
-
Measurement: The absorbance is measured kinetically at 412 nm using a microplate reader for a specific duration (e.g., 5 minutes).
-
Data Analysis: The rate of reaction is calculated from the change in absorbance over time. The percentage of inhibition for each concentration of the test compound is determined relative to a control without the inhibitor. The IC50 value is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizing the Experimental and Biological Processes
To further clarify the experimental workflow and the underlying biological mechanism, the following diagrams are provided.
Concluding Remarks
This comparative guide highlights that while both this compound and donepezil act as acetylcholinesterase inhibitors, donepezil exhibits substantially greater potency. The provided experimental protocol for the Ellman's method offers a standardized approach for researchers to independently verify and compare the inhibitory activities of these and other compounds. The visualized signaling pathway illustrates the fundamental mechanism by which these inhibitors exert their effects at the cholinergic synapse, providing a clear conceptual framework for their pharmacological action. This information is intended to support further research and development in the field of neurodegenerative disease therapeutics.
References
- 1. This compound | CAS 86537-66-8 | ScreenLib [screenlib.com]
- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 86537-66-8 | this compound [phytopurify.com]
- 4. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 5. medlink.com [medlink.com]
- 6. researchgate.net [researchgate.net]
- 7. metrotechinstitute.org [metrotechinstitute.org]
Confirming N-Methylcalycinine's Putative Binding Site on Acetylcholinesterase: A Comparative Guide
For researchers and drug development professionals, understanding the precise binding interactions of novel compounds with their targets is paramount. While direct experimental data on N-Methylcalycinine's binding to Acetylcholinesterase (AChE) is not yet available in published literature, this guide provides a framework for its potential interaction by comparing the binding mechanisms of well-characterized AChE inhibitors. This comparison is supported by established experimental data and protocols, offering a roadmap for future investigations into this compound.
Acetylcholinesterase is a critical enzyme in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) into choline and acetate, thus terminating the nerve signal.[1][2] Inhibition of AChE increases the levels and duration of action of acetylcholine, a therapeutic strategy for conditions like Alzheimer's disease.[3] The enzyme's active site is located at the bottom of a deep and narrow gorge, approximately 20 Å deep.[4] Within this gorge lie two main binding sites that are targets for inhibitors: the Catalytic Active Site (CAS) and the Peripheral Anionic Site (PAS).[4][5]
The Two Faces of Inhibition: AChE's Binding Sites
The intricate structure of the AChE gorge allows for different modes of inhibition, primarily centered around the Catalytic Active Site and the Peripheral Anionic Site.
-
The Catalytic Active Site (CAS): Located at the base of the gorge, the CAS contains the catalytic triad (in humans: Ser203, His447, and Glu334) responsible for the hydrolysis of acetylcholine.[4] Inhibitors that bind to this site are typically competitive, directly preventing the substrate from accessing the catalytic machinery. The CAS also includes a "choline-binding pocket" that orients the quaternary amine of acetylcholine for catalysis.[5]
-
The Peripheral Anionic Site (PAS): Situated at the entrance of the gorge, the PAS is composed of several aromatic residues.[5][6] Ligands that bind to the PAS can inhibit the enzyme through a few mechanisms. They can sterically hinder the entry of the substrate into the gorge or block the exit of the products.[4] Some PAS inhibitors can also induce conformational changes in the enzyme that allosterically affect the efficiency of the catalytic triad.[7] Furthermore, the PAS is implicated in non-catalytic functions, including the aggregation of amyloid-beta peptides, making it a target for developing multi-functional drugs for Alzheimer's disease.[7]
Some inhibitors, often referred to as dual-binding site inhibitors, are large enough to interact with both the CAS and the PAS simultaneously, often resulting in very potent inhibition.[8]
Comparative Analysis of Known AChE Inhibitors
To contextualize the potential binding of this compound, it is useful to compare the binding affinities of established AChE inhibitors. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are common measures of an inhibitor's potency.
| Inhibitor | Type of Inhibition | Primary Binding Site(s) | IC50 (µM) | Ki (nM) |
| Donepezil | Reversible, Non-competitive | Spans both CAS and PAS | 0.021 - 0.026 | ~23 |
| Galantamine | Reversible, Competitive | Catalytic Active Site (CAS) | 2.28 | - |
| Rivastigmine | Pseudo-irreversible, Carbamylating | Catalytic Active Site (CAS) | 0.0043 - 7.9 | - |
| Dihydrotanshinone I | Reversible | Peripheral Anionic Site (PAS) | 1.0 | 600-800 |
| Territrem B | Reversible | Spans both CAS and PAS | - | 1.7 |
Note: IC50 and Ki values can vary depending on the experimental conditions (e.g., enzyme source, substrate concentration, buffer conditions). The values presented here are representative figures from the cited literature.[4][9][10][11][12][13]
Visualizing the Cholinergic Synapse and AChE Inhibition
To better understand the context of AChE inhibition, the following diagrams illustrate the key pathways and experimental workflows.
Caption: Cholinergic signaling pathway at the synapse.
References
- 1. Acetylcholine - Wikipedia [en.wikipedia.org]
- 2. Physiology, Acetylcholinesterase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. Structures of Human Acetylcholinesterase Bound to Dihydrotanshinone I and Territrem B Show Peripheral Site Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Structural insights into ligand interactions at the acetylcholinesterase peripheral anionic site - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dual Binding Site and Selective Acetylcholinesterase Inhibitors Derived from Integrated Pharmacophore Models and Sequential Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Estimation of plasma IC50 of donepezil for cerebral acetylcholinesterase inhibition in patients with Alzheimer disease using positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. frontiersin.org [frontiersin.org]
A Head-to-Head Comparison: N-Methylcalycinine and Rivastigmine in Cholinesterase Inhibition
For researchers, scientists, and drug development professionals, this guide provides a detailed, data-driven comparison of the naturally derived alkaloid N-Methylcalycinine and the established synthetic drug Rivastigmine. This analysis focuses on their performance as cholinesterase inhibitors, a key mechanism in the symptomatic treatment of Alzheimer's disease.
Executive Summary
This guide delves into the pharmacological profiles of this compound and Rivastigmine, with a primary focus on their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Rivastigmine is a well-documented dual inhibitor of both enzymes, a feature believed to offer broader therapeutic benefits in Alzheimer's disease.[1][2] Emerging research indicates that this compound, an alkaloid isolated from Stephania epigaea, also possesses acetylcholinesterase inhibitory properties.[1] This comparison aims to juxtapose the available quantitative data, detail the experimental methodologies used to assess their activity, and visualize their mechanisms of action.
Data Presentation: Quantitative Comparison of Inhibitory Activity
The following table summarizes the key quantitative data for this compound and Rivastigmine, focusing on their half-maximal inhibitory concentrations (IC50) against AChE and BuChE. Lower IC50 values indicate greater potency.
| Compound | Target Enzyme | IC50 (µM) | Source |
| This compound | Acetylcholinesterase (AChE) | Not yet quantified in publicly available literature | - |
| Butyrylcholinesterase (BuChE) | Data not available | - | |
| Rivastigmine | Acetylcholinesterase (AChE) | Dose-dependent inhibition observed (10⁻⁶–10⁻⁴ M) | [3][4] |
| Butyrylcholinesterase (BuChE) | Complete inhibition at 10⁻⁵ M | [3][4] |
Note: While this compound is identified as an AChE inhibitor, specific IC50 values are not yet available in the public domain.[1] Rivastigmine's inhibitory activity is well-established, demonstrating potent, dose-dependent effects on both AChE and BuChE.[3][4]
Mechanism of Action and Signaling Pathways
Both this compound and Rivastigmine exert their primary therapeutic effect by inhibiting the breakdown of the neurotransmitter acetylcholine. By blocking the enzymes responsible for its degradation (AChE and BuChE), they increase the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This is particularly relevant in Alzheimer's disease, where there is a significant loss of cholinergic neurons.
Rivastigmine's Dual Inhibition: Rivastigmine is classified as a pseudo-irreversible inhibitor, forming a carbamate complex with both AChE and BuChE that is slowly hydrolyzed.[5] This leads to a sustained inhibition of up to 10 hours.[6] The dual inhibition is considered significant because as Alzheimer's disease progresses, BuChE levels increase and can take over the function of AChE in metabolizing acetylcholine.[2]
This compound's Mechanism: The precise mechanism of this compound's interaction with acetylcholinesterase is not yet fully elucidated. As a natural alkaloid, its structure is distinct from synthetic inhibitors like rivastigmine.
Below is a diagram illustrating the general signaling pathway of cholinergic neurotransmission and the points of intervention for cholinesterase inhibitors.
Caption: Cholinergic synapse and points of cholinesterase inhibition.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the comparative data.
Acetylcholinesterase and Butyrylcholinesterase Inhibition Assay (Ellman's Method)
This is a widely used colorimetric method to determine cholinesterase activity. The assay's workflow is outlined below.
Caption: Workflow of the Ellman's method for cholinesterase activity.
Protocol Details:
-
Reagents:
-
Acetylcholinesterase (from electric eel) or Butyrylcholinesterase (from equine serum).
-
Phosphate buffer (typically pH 8.0).
-
Substrate: Acetylthiocholine iodide (for AChE) or S-Butyrylthiocholine iodide (for BuChE).
-
Ellman's Reagent: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Test compounds: this compound and Rivastigmine dissolved in an appropriate solvent (e.g., DMSO).
-
-
Procedure:
-
The reaction is typically carried out in a 96-well microplate.
-
A solution of the cholinesterase enzyme in phosphate buffer is pre-incubated with various concentrations of the test compound for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
The enzymatic reaction is initiated by the addition of the substrate (acetylthiocholine or butyrylthiocholine) and DTNB.
-
The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored 5-thio-2-nitrobenzoate anion.
-
The rate of color development is measured by monitoring the change in absorbance at 412 nm over time using a microplate reader.
-
The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the control (without inhibitor).
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Concluding Remarks
Rivastigmine is a well-characterized dual cholinesterase inhibitor with proven clinical efficacy in the symptomatic treatment of Alzheimer's disease.[2][7] Its ability to inhibit both AChE and BuChE is a key feature of its pharmacological profile. This compound has been identified as a promising natural product with AChE inhibitory activity.[1] However, a comprehensive head-to-head comparison is currently limited by the lack of publicly available quantitative data on the potency and selectivity of this compound.
Further research is required to:
-
Determine the IC50 values of this compound for both AChE and BuChE.
-
Elucidate its precise mechanism of inhibition (e.g., reversible, irreversible, competitive, non-competitive).
-
Evaluate its efficacy and safety in preclinical and clinical models of Alzheimer's disease.
Such studies will be critical in determining the therapeutic potential of this compound as a viable alternative or adjunct to existing cholinesterase inhibitors like rivastigmine. The distinct chemical scaffold of this compound may offer a different pharmacological profile, potentially leading to improved efficacy or a different side-effect profile.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Advances in phytochemical and modern pharmacological research of Rhizoma Corydalis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C19H19NO4 | CID 14604497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. znaturforsch.com [znaturforsch.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling N-Methylcalycinine
FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling N-Methylcalycinine. The following procedural guidance is based on best practices for handling potent, biologically active compounds of a similar nature, in the absence of a specific Safety Data Sheet (SDS). This compound is an alkaloid and has been identified as an acetylcholinesterase (AChE) inhibitor.[1][2][3] Extreme caution should be exercised at all times.
Hazard Identification and Immediate Precautions
This compound is a potent research chemical with limited toxicological data available. As an acetylcholinesterase inhibitor, it can be expected to have significant biological effects.[1][2][3] Exposure can lead to adverse effects, and all routes of exposure (inhalation, ingestion, skin and eye contact) should be considered potentially hazardous.
Emergency Contact Information:
-
In case of exposure or emergency, immediately contact your institution's Environmental Health and Safety (EHS) office and follow their established protocols.
-
Poison Control Center: [Insert Local Poison Control Number]
-
Emergency Services: [Insert Local Emergency Number]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure. The following table summarizes the minimum required PPE for handling this compound.
| Body Part | Protection Level | Specifications | Rationale |
| Hands | Double Gloving | Inner Glove: Nitrile Outer Glove: Chemical-resistant nitrile or neoprene. Inspect for tears or degradation before and during use. Change gloves immediately upon contamination. | Provides a robust barrier against skin contact. Double gloving offers additional protection in case the outer glove is breached. |
| Eyes & Face | Full Coverage | Safety Goggles: Chemical splash goggles conforming to ANSI Z87.1 standards. Face Shield: To be worn over safety goggles when there is a risk of splashes or aerosol generation. | Protects against accidental splashes to the eyes and face, which are primary routes of exposure. |
| Body | Full Coverage | Laboratory Coat: Flame-resistant, long-sleeved lab coat with buttoned cuffs. Chemical Apron: Recommended when handling larger quantities or when there is a significant splash risk. | Prevents contamination of personal clothing and skin. |
| Respiratory | As Needed (based on risk assessment) | Respirator: A NIOSH-approved respirator (e.g., N95 for powders, or a respirator with organic vapor cartridges for solutions) may be required if working outside of a certified chemical fume hood or if aerosolization is possible. Annual fit testing and medical clearance are necessary for respirator use. | Protects against inhalation of the powdered compound or aerosols, which can lead to systemic toxicity. |
| Feet | Full Coverage | Closed-toe, closed-heel shoes: Made of a non-porous material. | Protects feet from spills and dropped objects. |
Operational Plan for Handling this compound
A systematic approach to handling this compound is essential to minimize the risk of exposure.
3.1. Designated Work Area
-
All work with this compound must be conducted in a designated and clearly labeled area within a certified chemical fume hood.
-
Ensure the fume hood has a current inspection sticker and is functioning correctly.
3.2. Preparation and Weighing
-
Gather all necessary materials before starting, including PPE, weighing paper, spatulas, and waste containers.
-
Don all required PPE as outlined in the table above.
-
Perform all manipulations of solid this compound within the chemical fume hood to prevent inhalation of fine powders.
-
Use anti-static weighing dishes to minimize dispersal of the powder.
-
Carefully weigh the desired amount of the compound. Avoid creating dust.
-
Clean all surfaces and equipment that have come into contact with the compound immediately after use with an appropriate solvent (e.g., 70% ethanol), and dispose of the cleaning materials as hazardous waste.
3.3. Solution Preparation
-
Add the solvent to the weighed this compound slowly and carefully within the fume hood.
-
Ensure the container is appropriately labeled with the compound name, concentration, solvent, date, and relevant hazard warnings.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Solid this compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow your institution's guidelines for chemical waste disposal. |
| Contaminated Labware (e.g., pipette tips, vials) | Place in a designated hazardous waste container. Do not dispose of in regular trash or biohazard bags. |
| Contaminated PPE (e.g., gloves, disposable lab coats) | Dispose of as hazardous waste. Remove PPE carefully to avoid cross-contamination. |
| Aqueous and Solvent Waste | Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain. Segregate halogenated and non-halogenated solvent waste if required by your institution.[4] |
Empty Container Disposal: Empty containers that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste.[4]
Emergency Procedures
| Exposure Type | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | DO NOT INDUCE VOMITING. Rinse the mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the immediate area. Alert others and your supervisor. If the spill is small and you are trained to do so, contain the spill with absorbent material. If the spill is large or you are not comfortable cleaning it, contact your institution's EHS for assistance. |
Experimental Workflow and Safety Logic
The following diagram illustrates the logical flow of operations when working with this compound, emphasizing the integration of safety measures at each step.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
